AZD4205
説明
特性
CAS番号 |
2091134-35-7 |
|---|---|
分子式 |
C26H32FN9O2 |
分子量 |
521.6014 |
IUPAC名 |
(R)-2-((R)-3,4-dimethylpiperazin-1-yl)-N-(3-(5-fluoro-2-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-1H-indol-7-yl)propanamide |
InChI |
InChI=1S/C26H32FN9O2/c1-15-13-36(10-9-34(15)3)16(2)24(37)30-20-8-6-7-17-18(11-28-23(17)20)22-19(27)12-29-26(32-22)31-21-14-35(4)33-25(21)38-5/h6-8,11-12,14-16,28H,9-10,13H2,1-5H3,(H,30,37)(H,29,31,32)/t15-,16-/m1/s1 |
InChIキー |
HKMXSVZYKLTDAP-HZPDHXFCSA-N |
SMILES |
O=C([C@@H](C)N1CCN(C)[C@H](C)C1)NC2=CC=CC3=C2NC=C3C4=C(F)C=NC(NC5=CN(C)N=C5OC)=N4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD4205; AZD-4205; AZD 4205. |
製品の起源 |
United States |
Foundational & Exploratory
AZD4205: A Technical Overview of a Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD4205, also known as golidocitinib, is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 1 (JAK1).[1][2][3] Its mechanism of action centers on the specific inhibition of JAK1, a key enzyme in the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in various malignancies and inflammatory diseases.[3][4] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent, particularly in oncology. This document provides a comprehensive technical guide on the core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its biological activity.
Core Mechanism of Action: Selective JAK1 Inhibition
This compound functions as an ATP-competitive inhibitor of JAK1.[2][3] The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2).[3] These intracellular tyrosine kinases are critical for the signaling of numerous cytokines and growth factors.[3][5] Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of a wide range of cancers, including hematological malignancies and solid tumors.[3][4]
This compound was developed through structure-based design to optimize a series of aminopyrimidines, leading to a candidate with high selectivity for JAK1.[2][3][6] This selectivity is a key feature, as it is believed that specific inhibition of JAK1 can maximize therapeutic benefits while minimizing toxicities associated with the inhibition of other JAK family members, such as the hematological side effects linked to JAK2 inhibition.[3][6]
The primary downstream effect of JAK1 inhibition by this compound is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] Activated (phosphorylated) STAT3 (pSTAT3) plays a significant role in tumor cell proliferation, survival, and metastasis.[3][5] By blocking JAK1, this compound effectively downregulates this pro-oncogenic signaling pathway.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Ki | Reference |
| JAK1 | High ATP concentration enzyme assay | 73 nM | 2.8 nM | [2][3] |
| JAK2 | High ATP concentration enzyme assay | >14.7 µM (14,670 nM) | - | [1][2] |
| JAK3 | High ATP concentration enzyme assay | >30 µM | - | [1][2] |
| pSTAT3 Inhibition (NCI-H1975 cells) | Cell-based assay | 161 nM | - | [1] |
| pSTAT3 Inhibition (Cell-based assay) | Cell-based assay | 128 nM | - | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Reference |
| Rat | 20 | 7.5 | 6 | [2] |
| Dog | 9 | 6.9 | 9 | [2] |
Table 3: Clinical Efficacy of Golidocitinib (this compound) in Relapsed/Refractory Peripheral T-cell Lymphoma (R/R PTCL) from the JACKPOT8 Trial
| Parameter | Result | Data Cutoff | Reference |
| Overall Response Rate (ORR) | 44.3% | February 16, 2023 | [7] |
| Complete Response (CR) Rate | 23.9% | February 16, 2023 | [7] |
| Median Duration of Response (mDoR) | 20.7 months | August 31, 2023 | [8] |
| Median Progression-Free Survival (mPFS) | 5.6 months | August 31, 2023 | [8] |
| Median Overall Survival (mOS) | 19.4 months (ongoing) | August 31, 2023 | [8] |
Experimental Protocols
High ATP Concentration Enzyme Assay for JAK Inhibition
The inhibitory activity of this compound against JAK family enzymes was determined using a high ATP concentration enzyme assay. While the specific proprietary details of the AstraZeneca assay are not fully published, a representative methodology for such an assay is as follows:
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, and JAK3 enzymes are used. A generic peptide substrate for tyrosine kinases, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
-
Compound Dilution : this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in assay buffer.
-
Kinase Reaction : The JAK enzyme, the peptide substrate, and a high concentration of ATP (typically at or near the Km value for the specific enzyme) are incubated with the various concentrations of this compound. The reaction is initiated by the addition of a metal cofactor, such as MgCl2.
-
Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified using a detection antibody specific for phosphotyrosine, which is conjugated to an enzyme like horseradish peroxidase (HRP). A chemiluminescent or colorimetric substrate for HRP is then added, and the signal is read using a plate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Assay for pSTAT3 Inhibition
The effect of this compound on the phosphorylation of STAT3 was assessed in a cellular context, for example, using the NCI-H1975 non-small cell lung cancer (NSCLC) cell line. A typical protocol is outlined below:
-
Cell Culture : NCI-H1975 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment : Cells are treated with various concentrations of this compound for a specified period.
-
Cytokine Stimulation : To induce JAK1-mediated STAT3 phosphorylation, cells are stimulated with a relevant cytokine, such as Interleukin-6 (IL-6).
-
Cell Lysis : After stimulation, the cells are lysed to extract cellular proteins.
-
pSTAT3 Quantification : The levels of phosphorylated STAT3 (at Tyr705) and total STAT3 are quantified using methods like ELISA, Western blotting, or flow cytometry, with specific antibodies for pSTAT3 and total STAT3.
-
Data Analysis : The ratio of pSTAT3 to total STAT3 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of pSTAT3 inhibition against the drug concentration.
Visualizations
This compound Mechanism of Action in the JAK/STAT Signaling Pathway
Caption: this compound inhibits JAK1, preventing STAT3 phosphorylation and downstream gene transcription.
Preclinical Evaluation Workflow for this compound
Caption: The preclinical to clinical development pathway for this compound.
Therapeutic Rationale and Clinical Applications
The high selectivity of this compound for JAK1 makes it a promising therapeutic candidate for malignancies driven by aberrant JAK1/STAT3 signaling.[5][6]
-
Peripheral T-cell Lymphoma (PTCL): The JAK/STAT pathway is frequently activated in PTCL, making it a rational therapeutic target.[4][9] The JACKPOT8 clinical trial has demonstrated promising efficacy and a manageable safety profile for golidocitinib in patients with relapsed or refractory PTCL.[7][8][10]
-
Non-Small Cell Lung Cancer (NSCLC): In some cases of NSCLC, particularly those with EGFR mutations, resistance to targeted therapies like osimertinib can be mediated by the activation of the JAK/STAT pathway.[2] Preclinical studies have shown that combining this compound with osimertinib enhances antitumor activity in NSCLC xenograft models, suggesting a strategy to overcome or delay therapeutic resistance.[2][6]
Conclusion
This compound (golidocitinib) is a potent and selective JAK1 inhibitor that effectively targets the JAK/STAT signaling pathway. Its high selectivity for JAK1 over other JAK family members offers the potential for a favorable therapeutic window. Preclinical data have established its mechanism of action and pharmacokinetic profile, while clinical trials have provided evidence of its efficacy in hematological malignancies. Ongoing and future research will further delineate the therapeutic potential of this compound in various oncological and potentially inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DZD4205, an oral JAK inhibitor for the treatment of R/R PTCL: JACKPOT8 phase I trial results [lymphomahub.com]
- 5. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
- 8. Assessing An Oral Janus Kinase Inhibitor, this compound as Monotherapy in Patients Who Have PTCL (JACKPOT8) [clin.larvol.com]
- 9. manage.ercongressi.it [manage.ercongressi.it]
- 10. targetedonc.com [targetedonc.com]
AZD4205: A Deep Dive into JAK1 Selectivity and Binding Affinity
For Immediate Release
This technical guide provides an in-depth analysis of the Janus kinase 1 (JAK1) inhibitor, AZD4205 (also known as golidocitinib), focusing on its selectivity profile and binding affinity. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular characteristics of this potent and selective ATP-competitive inhibitor.
Core Concepts: Binding Affinity and Selectivity
The efficacy and safety of a kinase inhibitor are largely determined by two key parameters: binding affinity and selectivity.
-
Binding Affinity (Ki): This value represents the strength of the interaction between the inhibitor and its target enzyme. A lower Ki value indicates a stronger binding affinity. This compound exhibits a high binding affinity for JAK1 with a Ki of 2.8 nM.[1][2][3]
-
Selectivity: This refers to the inhibitor's ability to bind to its intended target (in this case, JAK1) over other, often closely related, enzymes. High selectivity is crucial for minimizing off-target effects and associated toxicities. This compound demonstrates exceptional selectivity for JAK1 over other members of the JAK family.
Quantitative Analysis: Binding Affinity and IC50 Values
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for assessing its potency and selectivity.
| Kinase | IC50 (nM) | Ki (nM) | Selectivity Fold (vs. JAK1 IC50) |
| JAK1 | 73[2][4][5] | 2.8[1][2] | - |
| JAK2 | 13,233[2][3] | Not Reported | ~181 |
| JAK3 | >30,000[2][3][6] | Not Reported | >411 |
| TYK2 | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
In cellular assays, this compound effectively inhibits the phosphorylation of STAT3 (pSTAT3), a key downstream signaling molecule of JAK1, with an IC50 of 128 nM.[2][3] It also inhibits cytokine-induced pSTAT1, pSTAT3, and pSTAT5 in human peripheral blood mononuclear cells (PBMCs) with IC50 values of 50 nM, 308 nM, and 90 nM, respectively.[7]
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the ATP-binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of downstream STAT proteins. This interruption of the JAK-STAT signaling pathway is critical in various inflammatory and autoimmune diseases, as well as in some cancers.
Experimental Protocols
The following are summaries of the likely experimental methodologies used to characterize this compound, based on standard practices and available information.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of this compound on isolated JAK enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 kinase domains are used. A suitable peptide substrate is prepared in a kinase reaction buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction: The JAK enzyme, the peptide substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™, HTRF®, or by measuring the depletion of ATP.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value. The Ki is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration.
Cellular Phospho-STAT3 (pSTAT3) Assay
This assay measures the ability of this compound to inhibit JAK1 signaling within a cellular context.
Methodology:
-
Cell Culture: A human cell line that expresses the JAK1/STAT3 pathway (e.g., H1975 non-small cell lung cancer cells) is cultured.[8][9]
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Cytokine Stimulation: The JAK-STAT pathway is activated by treating the cells with a specific cytokine (e.g., IL-6 or Oncostatin M).
-
Cell Lysis and Protein Quantification: The cells are lysed to release their contents, and the total protein concentration is determined.
-
pSTAT3 Detection: The level of phosphorylated STAT3 is measured using a sensitive immunoassay, such as an ELISA or Western blotting, with an antibody specific for the phosphorylated form of STAT3.
-
Data Analysis: The pSTAT3 signal is normalized to the total protein concentration and plotted against the this compound concentration to calculate the cellular IC50.
Logical Relationship of Key Parameters
The high binding affinity and selectivity of this compound are interconnected and contribute to its overall favorable pharmacological profile.
Conclusion
This compound is a highly potent and selective JAK1 inhibitor. Its strong binding affinity, demonstrated by a low nanomolar Ki value, and its excellent selectivity over other JAK family kinases, contribute to its robust inhibition of the JAK1-STAT3 signaling pathway in cellular contexts. These characteristics suggest a favorable therapeutic profile with the potential for significant efficacy and a reduced risk of off-target side effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this promising therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (this compound) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Preclinical development of Golidocitinib
An In-Depth Technical Guide to the Preclinical Development of Golidocitinib
Introduction
Golidocitinib (also known as DZD4205 and AZD4205) is an orally available, potent, and highly selective small molecule inhibitor of Janus kinase 1 (JAK1).[1][2][3] Developed by Dizal Pharmaceutical, it is classified as a first-in-class targeted kinase inhibitor engineered for the treatment of various hematological malignancies, most notably relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[4][5][6] The constitutive activation of the JAK/STAT signaling pathway is a known driver in the pathogenesis of PTCL and other cancers, making it a key therapeutic target.[1][7] Golidocitinib's design focuses on maximizing on-target efficacy while minimizing off-target effects commonly associated with less selective pan-JAK inhibitors.[5] This document provides a comprehensive overview of the preclinical data that formed the basis for Golidocitinib's clinical development.
Mechanism of Action: Selective JAK1 Inhibition
Golidocitinib exerts its therapeutic effect by selectively targeting and inhibiting JAK1, a critical enzyme in the JAK/STAT signaling cascade.[4] This pathway is a primary mediator of cellular responses to a wide array of cytokines and growth factors, playing a crucial role in cell proliferation, survival, differentiation, and immune modulation.[1][5]
In many hematological malignancies like PTCL, the JAK/STAT pathway is constitutively activated, leading to uncontrolled tumor cell growth and survival.[4][7] Golidocitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and preventing its phosphorylation and activation.[2] This blockade disrupts the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][2] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in proliferation and survival, ultimately leading to apoptosis of malignant cells.[1]
A key feature of Golidocitinib is its high selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2).[2][4] This high selectivity is a critical design attribute aimed at reducing off-target toxicities, such as myelosuppression often linked to JAK2 inhibition.[4]
Preclinical Pharmacology
In Vitro Activity and Selectivity
Golidocitinib's potent and selective activity was established through a series of in vitro assays. It demonstrated profound anti-tumor effects in T lymphoma cell lines and effectively inhibited cytokine-induced STAT phosphorylation in human blood cells.[2][8][9] The defining characteristic of its preclinical profile is its high selectivity for JAK1.
| Target | Selectivity Fold vs. JAK1 | Reference |
| Other JAK Family Kinases (JAK2, JAK3, TYK2) | >200 - 400 | [2][4][10] |
This high selectivity ratio underscores the drug's design to maximize therapeutic impact on the target pathway while minimizing potential off-target effects associated with broader JAK inhibition.[4]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Golidocitinib was validated in vivo using animal models. Non-clinical studies in tumor xenograft models demonstrated promising efficacy.[2] One key study utilized a Hut-102 (a PTCL cell line) xenograft model to assess dose-dependent anti-tumor activity.
Experimental Protocol: Hut-102 Xenograft Model A typical protocol for such a study, as inferred from the available data, would involve the following steps:
-
Cell Culture: Hut-102 T-lymphoma cells are cultured under standard laboratory conditions.
-
Implantation: A specified number of cells are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Randomization: Animals are randomized into different treatment groups (e.g., vehicle control, Golidocitinib at various doses, comparator drug like Ruxolitinib).
-
Dosing: Golidocitinib is administered orally, typically on a once-daily (QD) or twice-daily (BID) schedule.[11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues may be collected to analyze biomarkers, such as the levels of phosphorylated STAT3 (pSTAT3), to correlate drug exposure with target engagement.[11]
References
- 1. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Golidocitinib - Wikipedia [en.wikipedia.org]
- 4. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 5. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Golidocitinib Approved in China as First-in-class JAK1 Only Inhibitor for the Treatment of Relapsed or Refractory Peripheral T-Cell Lymphoma [prnewswire.com]
- 11. manage.ercongressi.it [manage.ercongressi.it]
AZD4205: A Technical Guide to a Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as golidocitinib, is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in a variety of malignancies and inflammatory diseases.[1][5] this compound's high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) offers the potential for a more targeted therapeutic approach with an improved safety profile compared to less selective JAK inhibitors.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical structure and properties are summarized below.
Chemical Structure:
-
IUPAC Name: (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propanamide[6]
-
SMILES: C--INVALID-LINK--C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4)NC5=CN(N=C5OC)C[7][8]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₉O₂ | [3][6] |
| Molecular Weight | 489.57 g/mol | [3] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Solubility | Soluble in DMSO | [6][9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | MedChemExpress |
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the JAK1 enzyme. This inhibition is ATP-competitive, meaning this compound binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of downstream signaling proteins, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] The JAK1/STAT3 signaling axis is a key pathway in many cellular processes, and its constitutive activation is a hallmark of various cancers.[1][5] By blocking this pathway, this compound can inhibit tumor cell proliferation, survival, and angiogenesis.[5]
Signaling Pathway Diagram:
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Pharmacological Properties
In Vitro Activity:
This compound demonstrates high potency and selectivity for JAK1 in enzymatic and cellular assays.
| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. JAK1 | Source |
| JAK1 | Enzyme Assay | 73 | 2.8 | - | [3][4] |
| JAK2 | Enzyme Assay | 13,233 - 14,670 | - | >180-fold | [3][4] |
| JAK3 | Enzyme Assay | >30,000 | - | >400-fold | [3][4] |
| p-STAT3 (H1975 cells) | Cellular Assay | 128 - 161 | - | - | [4][10] |
Preclinical Pharmacokinetics:
This compound exhibits favorable pharmacokinetic properties in preclinical species, supporting its development as an orally administered therapeutic.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability | Source |
| Rat | 20 | 7.5 | 6 | Good | [6] |
| Dog | 9 | 6.9 | 9 | Good | [6] |
| Mouse | - | - | - | Good | [6] |
Human Pharmacokinetics:
Phase I clinical trials in healthy adult participants have shown that golidocitinib has a long half-life, supporting once-daily dosing.[7] The exposure to golidocitinib increased in a dose-proportional manner, and the effect of food on its bioavailability was minor.[5][7]
Experimental Protocols
STAT3 Phosphorylation Western Blot Protocol:
This protocol outlines the general steps for assessing the inhibition of STAT3 phosphorylation by this compound in a cell-based assay.
Caption: A generalized workflow for a STAT3 phosphorylation Western blot experiment.
Methodology:
-
Cell Culture: Culture human non-small cell lung cancer (NSCLC) H1975 cells in appropriate media.[9]
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.[8]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).[2]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: Detect the protein bands using a chemiluminescent substrate.[8]
-
Analysis: Quantify the band intensities to determine the level of p-STAT3 inhibition.
In Vivo Xenograft Model Protocol:
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: A typical workflow for an in vivo xenograft efficacy study.
Methodology:
-
Cell Implantation: Subcutaneously implant H1975 cells into the flank of immunodeficient mice.[9][11]
-
Tumor Growth: Monitor tumor growth until tumors reach a specified size.[9]
-
Treatment Initiation: Randomize mice into treatment groups and begin oral administration of this compound or vehicle control.[9]
-
Efficacy Evaluation: Monitor tumor volume and mouse body weight regularly throughout the study.[9]
-
Study Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., weight, biomarker analysis).[9]
Clinical Development
Golidocitinib (this compound) has undergone clinical evaluation for the treatment of various hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[12][13] A Phase I/II clinical trial (NCT03450330) investigated the combination of this compound with osimertinib in patients with NSCLC.[9]
Conclusion
This compound (golidocitinib) is a potent and selective JAK1 inhibitor with a well-defined mechanism of action and favorable preclinical and clinical pharmacokinetic profiles. Its ability to specifically target the JAK1/STAT3 signaling pathway makes it a promising therapeutic agent for the treatment of various cancers and potentially other diseases driven by this pathway. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.
References
- 1. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Golidocitinib (this compound) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 13. Golidocitinib, a selective JAK1 tyrosine-kinase inhibitor, in patients with refractory or relapsed peripheral T-cell lymphoma (JACKPOT8 Part B): a single-arm, multinational, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Golidocitinib: A Technical Deep Dive into its Role as a Selective JAK1 Inhibitor in the JAK-STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golidocitinib (formerly AZD4205) is a first-in-class, orally available, potent, and highly selective ATP-competitive inhibitor of Janus Kinase 1 (JAK1).[1] Its mechanism of action is centered on the targeted disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical intracellular cascade that is frequently dysregulated in various hematological malignancies and inflammatory diseases.[1][2] Constitutive activation of this pathway is a known driver of cell proliferation and survival in cancers such as relapsed or refractory Peripheral T-Cell Lymphoma (r/r PTCL).[1][3] Golidocitinib's high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key design feature aimed at maximizing therapeutic efficacy while minimizing off-target effects, particularly the hematological toxicities associated with JAK2 inhibition.[1] This technical guide provides an in-depth overview of the JAK-STAT pathway, the specific mechanism of golidocitinib, its selectivity and efficacy data derived from key experiments, detailed protocols for these assays, and its clinical application in r/r PTCL.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines, interferons, and growth factors, playing a crucial role in immunity, cell proliferation, differentiation, and apoptosis.[2] The canonical pathway involves a series of sequential events:
-
Ligand Binding and Receptor Dimerization: The pathway is initiated when a cytokine or growth factor binds to its specific transmembrane receptor. This binding induces the dimerization or multimerization of receptor subunits.[2]
-
JAK Activation: The receptor-associated JAKs, which are in close proximity following receptor dimerization, trans-phosphorylate and activate each other.[2]
-
Receptor Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors.[2]
-
STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking sites for the SH2 domains of latent STAT proteins present in the cytoplasm. Upon recruitment to the receptor complex, STATs are themselves phosphorylated by the activated JAKs.[2]
-
STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STAT proteins to dissociate from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[2]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[2]
Dysregulation of this pathway, often through activating mutations in JAKs or STATs, or through aberrant cytokine signaling, can lead to uncontrolled gene expression that promotes cancer cell survival and proliferation.[2]
Golidocitinib: Mechanism of Action and Selectivity
Golidocitinib functions as a highly selective inhibitor of JAK1. It competitively binds to the ATP-binding pocket of the JAK1 kinase domain, preventing the phosphorylation of JAK1 itself and its downstream substrates, most notably the STAT proteins.[1][2] By blocking this critical phosphorylation step, golidocitinib effectively halts the signaling cascade, preventing the nuclear translocation of STAT dimers and the subsequent transcription of genes involved in cell proliferation and survival.[1]
The selectivity of golidocitinib is a defining characteristic. It was engineered to preferentially inhibit JAK1 over the other three family members. This is clinically significant because while JAK1 is a primary driver of STAT3 phosphorylation and oncogenic signaling in certain cancers, JAK2 is essential for erythropoiesis and thrombopoiesis.[1][2] Inhibitors that also block JAK2 can therefore lead to dose-limiting toxicities like anemia and thrombocytopenia. Golidocitinib's selectivity profile aims to mitigate these risks.[1]
Quantitative Data Presentation
The potency and selectivity of golidocitinib have been characterized through biochemical and cellular assays. Clinical efficacy has been established in studies primarily focused on r/r PTCL.
Table 1: Golidocitinib In Vitro Potency and Selectivity
| Target/Assay | IC50 (nM) | Selectivity vs. JAK1 (Fold) | Reference |
| Biochemical Assay | |||
| JAK1 | 73 | - | [4][5] |
| JAK2 | 13,233 | ~181 | [6] |
| JAK3 | >30,000 | >410 | [4][6] |
| Cellular Assay | |||
| p-STAT3 Inhibition (NCI-H1975 cells) | 161 | - | [4] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Golidocitinib in r/r PTCL (JACKPOT8 Part B Study)
| Endpoint | Result | Reference |
| Patient Population | Relapsed/Refractory Peripheral T-Cell Lymphoma (r/r PTCL) | [7][8] |
| Dosage | 150 mg Once Daily | [3] |
| Objective Response Rate (ORR) | 44.3% | [8][9][10] |
| Complete Response (CR) Rate | 23.9% | [7][8][9][10] |
| Median Duration of Response (mDoR) | 20.7 months | [9][10] |
| Median Overall Survival (mOS) | 19.4 - 24.3 months | [7][9] |
Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize golidocitinib. These are based on standard industry practices and published protocols.
Biochemical Kinase Inhibition Assay (Illustrative Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the IC50 value of golidocitinib against JAK1, JAK2, and JAK3 kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Golidocitinib (serially diluted in DMSO).
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume assay plates.
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of golidocitinib in 100% DMSO, typically starting from 100 µM.
-
Reaction Setup: In a 384-well plate, add 2 µL of diluted golidocitinib or DMSO (for positive and negative controls).
-
Enzyme/Substrate Addition: Add 4 µL of a mix containing the specific JAK enzyme and the biotinylated peptide substrate prepared in assay buffer. Incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Add 4 µL of ATP solution (at a concentration near the Km for each enzyme) to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature. The final DMSO concentration should be ≤1%.
-
Reaction Termination and Detection: Add 10 µL of stop/detection buffer containing EDTA (to stop the reaction) and the TR-FRET detection reagents (Europium-antibody and SA-APC). Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of golidocitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-STAT (p-STAT) Inhibition Assay (Illustrative Protocol)
This assay measures the functional ability of a compound to inhibit JAK-mediated STAT phosphorylation within a cellular context. Phosphoflow cytometry is a powerful method for this analysis.
Objective: To determine the IC50 of golidocitinib for the inhibition of cytokine-induced STAT3 phosphorylation in a relevant cell line.
Materials:
-
Human cancer cell line expressing the target pathway (e.g., NCI-H1975).
-
Cell culture medium and fetal bovine serum (FBS).
-
Cytokine stimulant (e.g., Interleukin-6, IL-6).
-
Golidocitinib (serially diluted in DMSO).
-
Fixation Buffer (e.g., 1.5% Paraformaldehyde).
-
Permeabilization Buffer (e.g., ice-cold 100% Methanol).
-
Fluorochrome-conjugated antibodies: anti-p-STAT3 (pY705) and cell surface markers if needed.
-
Flow cytometer.
Methodology:
-
Cell Culture: Culture NCI-H1975 cells to ~80% confluency. Harvest and seed cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Serum Starvation: To reduce baseline signaling, starve the cells by incubating in low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Add serially diluted golidocitinib or DMSO (vehicle control) to the wells. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-6 to the wells at a pre-determined optimal concentration (e.g., 100 ng/mL) to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold Permeabilization Buffer. Incubate on ice for 20-30 minutes.
-
Staining: Wash the cells with staining buffer (PBS + 1% BSA). Resuspend the cell pellet in a solution containing the anti-p-STAT3 antibody. Incubate for 45-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells again and resuspend in staining buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the p-STAT3 signal.
-
Data Analysis: Gate on the cell population and quantify the Median Fluorescence Intensity (MFI) of the p-STAT3 signal. Plot the MFI against the logarithm of golidocitinib concentration and fit the curve to determine the IC50 value.
JACKPOT8 Clinical Trial Protocol Summary (NCT04105010)
Objective: To evaluate the anti-tumor activity and safety of golidocitinib monotherapy in patients with r/r PTCL.
Study Design:
-
Title: A Study of Golidocitinib as Monotherapy in Participants With Refractory or Relapsed Peripheral T-cell Lymphoma (JACKPOT8).
-
Phase: Phase 1/2.
-
Design: Single-arm, open-label, multinational study.
-
Patient Population: Adult patients with histologically confirmed r/r PTCL who have received at least one prior systemic therapy.
-
Intervention: Golidocitinib administered orally at 150 mg once daily (QD) in 21-day cycles until disease progression or unacceptable toxicity.
Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR) assessed by an Independent Review Committee (IRC) according to the Lugano 2014 classification.
-
Secondary Endpoints: Complete Response (CR) rate, Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), safety, and pharmacokinetics.
Conclusion
Golidocitinib represents a significant advancement in the targeted therapy of hematological malignancies driven by aberrant JAK1 signaling. Its high selectivity for JAK1 is supported by robust biochemical data and translates into a potent and specific inhibition of the JAK-STAT pathway at the cellular level. In the clinical setting, particularly in the challenging-to-treat r/r PTCL population, golidocitinib has demonstrated durable and meaningful anti-tumor activity with a manageable safety profile. The data and methodologies presented herein provide a comprehensive technical foundation for understanding the pivotal role of golidocitinib as a selective JAK1 inhibitor and underscore its therapeutic potential.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Golidocitinib (this compound) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Dizal Announces Clinical Results of Golidocitinib Published in Annals of Oncology [prnewswire.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Dizal's Golidocitinib in Combination with Anti-PD-1 Shows Promise in IO Resistant Non-Small Cell Lung Cancer [prnewswire.com]
AZD4205 (Golidocitinib): A Technical Guide on a Selective JAK1 Inhibitor for Antineoplastic Therapy
Abstract
AZD4205, also known as golidocitinib, is an orally available, potent, and ATP-competitive selective inhibitor of Janus-associated kinase 1 (JAK1).[1][2][3][4] The JAK/STAT signaling pathway is a critical mediator of cytokine activity and its dysregulation is implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors.[3][4][5] By selectively targeting JAK1, this compound aims to inhibit downstream STAT3 phosphorylation and signaling, thereby blocking pathways involved in tumor cell proliferation, survival, and immune evasion, while potentially mitigating the hematological toxicities associated with less selective JAK2 inhibition.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data for this compound, details key experimental protocols, and visualizes its mechanism of action and development workflow.
Introduction: The Rationale for Selective JAK1 Inhibition in Oncology
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases essential for signaling from cytokine and growth factor receptors.[5] This signaling cascade, known as the JAK/STAT pathway, is pivotal for normal hematopoiesis and immune responses.[6][7] However, constitutive activation of this pathway is a hallmark of many cancers, contributing to cell proliferation, differentiation, and apoptosis resistance.[3][5]
Specifically, the activation of Signal Transducer and Activator of Transcription 3 (STAT3) is observed in up to 70% of human tumors and is often associated with a poorer prognosis.[5] JAK1 is frequently the primary driver of STAT3 phosphorylation.[5][8] Furthermore, the JAK/STAT pathway has been identified as an adaptive resistance mechanism to targeted therapies, such as EGFR inhibitors in non-small cell lung cancer (NSCLC).[8][9]
While pan-JAK inhibitors like ruxolitinib have been approved for myeloproliferative neoplasms, their clinical utility can be limited by on-target toxicities related to JAK2 inhibition, such as thrombocytopenia and anemia, due to JAK2's crucial role in erythropoietin and thrombopoietin signaling.[5] This has driven the development of highly selective JAK1 inhibitors like this compound, which promises a more favorable therapeutic window by targeting the oncogenic signaling pathway while sparing essential hematopoietic functions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor at the kinase domain of JAK1.[1][3] In the canonical JAK/STAT pathway, cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for their auto- and trans-phosphorylation, leading to their activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation. This compound selectively binds to JAK1, preventing its activation and interrupting this entire signaling cascade.
Figure 1: Mechanism of this compound in the JAK/STAT Signaling Pathway.
Preclinical Profile
The preclinical development of this compound involved a rigorous evaluation of its in vitro activity, pharmacokinetic properties, and in vivo efficacy in various cancer models.
In Vitro Activity
This compound was identified through structure-based design and demonstrates high potency for JAK1 with excellent selectivity against other JAK family members in enzymatic assays.[1][5] This selectivity is maintained in cellular assays, where it potently inhibits STAT phosphorylation.
Table 1: Enzymatic Inhibition of JAK Family Kinases by this compound
| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. JAK1 (Fold) | Reference |
|---|---|---|---|---|
| JAK1 | 73 | 2.8 | - | [1] |
| JAK2 | 13,233 - 14,670 | N/A | ~181 - 201 | [1][5] |
| JAK3 | >30,000 | N/A | >410 |[1][5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | IC50 (nM) | Reference |
|---|---|---|---|
| pSTAT3 Inhibition | General Cell-Based Assay | 128 | [5] |
| pSTAT3 Inhibition | NCI-H1975 (NSCLC) | 161 | [10] |
| pSTAT1 Inhibition | Human PBMCs | 50 | [2] |
| pSTAT3 Inhibition | Human PBMCs | 308 | [2] |
| pSTAT5 Inhibition | Human PBMCs | 90 |[2] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, with good oral bioavailability and a half-life supportive of sustained target engagement.[1]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Reference |
|---|---|---|---|---|
| Rat | 20 | 7.5 | 6 | [1] |
| Dog | 9 | 6.9 | 9 |[1] |
In Vivo Efficacy
This compound has demonstrated significant dose-dependent anti-tumor activity in xenograft models, both as a monotherapy and in combination with other targeted agents.[11][12] A key area of investigation has been its use to overcome adaptive resistance to the EGFR inhibitor osimertinib in NSCLC models.
Figure 2: Rationale for Combining this compound with Osimertinib in NSCLC.
Table 4: In Vivo Efficacy of this compound with Osimertinib in NSCLC Xenograft Models
| Model (EGFR Mutation) | Treatment | Outcome vs. Vehicle | Reference |
|---|---|---|---|
| H1975 (L858R/T790M) | Osimertinib (2.5 mg/kg) | 92% Tumor Growth Inhibition | [9] |
| Osimertinib + this compound (12.5 mg/kg) | 30% Tumor Regression | [9] | |
| Osimertinib + this compound (50 mg/kg) | 69% Tumor Regression | [9] | |
| PC-9 (del19) | Osimertinib (1 mg/kg) | 41% Tumor Regression | [9] |
| Osimertinib + this compound (50 mg/kg) | 74% Tumor Regression | [9] | |
| LG1049 PDX (del19, T790M) | Osimertinib (25 mg/kg) | 39% Tumor Regression | [9] |
| | Osimertinib + this compound (25 mg/kg) | 56% Tumor Regression |[9] |
The enhanced anti-tumor activity correlated with deeper and more sustained knockdown of phosphorylated STAT3.
Table 5: In Vivo Pharmacodynamic Modulation of pSTAT3 by this compound
| Model | Dose (mg/kg) | Time Point | pSTAT3 Knockdown | Reference |
|---|---|---|---|---|
| H1975 | 12.5 | 2H | 72% | [9] |
| 12.5 | 8H | 42% | [9] | |
| 50 | 2H | 91% | [9] | |
| 50 | 8H | 86% | [9] |
| LG1049 PDX | 25 | 4H | 67% |[9] |
Clinical Development
This compound (golidocitinib) has advanced into clinical trials, with the most significant data emerging from the Phase 1/2 JACKPOT8 study (NCT04105010) in patients with relapsed or refractory Peripheral T-cell Lymphoma (r/r PTCL), a group of aggressive non-Hodgkin lymphomas with poor outcomes.[13][14] The results demonstrated promising and durable anti-tumor efficacy.
Table 6: Clinical Efficacy of Golidocitinib in r/r PTCL (JACKPOT8 Study)
| Efficacy Endpoint | Result | Data Cutoff | Reference |
|---|---|---|---|
| Overall Response Rate (ORR) | 44.3% | Aug 31, 2023 | [15] |
| Complete Response Rate (CRR) | 23.9% | Aug 31, 2023 | [15] |
| Median Duration of Response (mDoR) | 20.7 months | Aug 31, 2023 | [15] |
| Median Progression-Free Survival (mPFS) | 5.6 months | Aug 31, 2023 | [15] |
| Median Overall Survival (mOS) | 19.4 months | Aug 31, 2023 |[15] |
The safety profile of golidocitinib was considered manageable, with the majority of treatment-related adverse events being hematological in nature and clinically manageable with monitoring and dose modification.[15][16] Based on these results, golidocitinib has been approved in China for the treatment of r/r PTCL.[15]
Experimental Protocols
Reproducible and robust experimental design is critical for the evaluation of kinase inhibitors like this compound. Below are detailed methodologies for key experiments.
Figure 3: Experimental Workflow for Preclinical to Clinical Evaluation.
In Vitro Kinase Inhibition Assay (Enzymatic)
-
Objective: To determine the IC50 and Ki of this compound against isolated JAK kinase domains.
-
Materials: Recombinant human JAK1, JAK2, and JAK3 kinase domains; peptide substrate (e.g., poly-Glu-Tyr); ATP; this compound serial dilutions; assay buffer.
-
Protocol:
-
The assay is performed in a high ATP concentration (e.g., near the Km for ATP) to identify ATP-competitive inhibitors.[1][5]
-
Add assay buffer, peptide substrate, and the specific JAK enzyme to wells of a 96- or 384-well plate.
-
Add serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl2.
-
Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at 30°C.
-
Terminate the reaction and quantify substrate phosphorylation using a suitable detection method, such as a phosphotyrosine-specific antibody in an ELISA format or radiometric analysis with [γ-33P]-ATP.
-
Calculate the percent inhibition relative to the vehicle control for each this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve. The Ki can be calculated using the Cheng-Prusoff equation if the ATP concentration and Km are known.
-
Cellular Phospho-STAT (pSTAT) Assay
-
Objective: To measure the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular context.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or a relevant cancer cell line (e.g., NCI-H1975); appropriate cytokine (e.g., IL-6 for JAK1/STAT3); this compound serial dilutions; cell culture medium; lysis buffer; antibodies for total and phosphorylated STAT3 (Y705).
-
Protocol:
-
Plate cells in a 96-well plate and starve in low-serum medium for several hours to reduce basal signaling.
-
Pre-treat cells with serially diluted this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Immediately lyse the cells on ice to preserve the phosphorylation state of proteins.
-
Quantify pSTAT3 and total STAT3 levels using an immunoassay method such as Western blotting, AlphaLISA, or Meso Scale Discovery (MSD).
-
Normalize the pSTAT3 signal to the total STAT3 signal.
-
Calculate the percent inhibition relative to the cytokine-stimulated vehicle control and determine the IC50 value.[2]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Materials: Cancer cell lines of interest; complete growth medium; this compound serial dilutions; 96-well plates; viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo).[17][18]
-
Protocol:
-
Seed cells at an optimized density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound or vehicle control.
-
Incubate for a period corresponding to several cell doublings (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions. This typically involves a short incubation period.
-
Measure the output signal (absorbance or luminescence) using a plate reader.
-
Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI50/IC50 value.
-
Xenograft Tumor Model Protocol (CDX & PDX)
-
Objective: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound.
-
Materials: Immunodeficient mice (e.g., NOD-SCID or NSG); cancer cells (for CDX) or patient tumor fragments (for PDX); Matrigel (optional); calipers; this compound formulation for oral gavage.[19][20][21]
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3-10 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.[19][22] For PDX models, implant small tumor fragments subcutaneously.[20]
-
Tumor Monitoring: Allow tumors to establish and grow. Begin measuring tumor dimensions (length and width) with digital calipers 2-3 times per week once they become palpable.[21]
-
Randomization: When the average tumor volume reaches a pre-determined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, combination agent, this compound + combination).[9][21]
-
Treatment: Administer the drug(s) or vehicle via the specified route (e.g., oral gavage) and schedule (e.g., once or twice daily). Monitor animal body weight and general health as indicators of toxicity.
-
Efficacy Assessment: Continue tumor volume measurements throughout the study. The primary endpoint is often tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study or at specific time points after the final dose, tumors can be excised, snap-frozen, and analyzed for target modulation (e.g., pSTAT3 levels) by Western blot or immunohistochemistry.[9]
-
Conclusion and Future Directions
This compound (golidocitinib) has emerged as a highly selective and potent JAK1 inhibitor with a compelling preclinical and clinical profile. Its mechanism of action, directly targeting the oncogenic JAK1/STAT3 signaling axis, has been validated from enzymatic assays to clinical trials. The robust efficacy demonstrated in r/r PTCL highlights its potential as a new therapeutic standard in this indication.[15][16]
Furthermore, the preclinical data supporting its use in combination with EGFR inhibitors to overcome adaptive resistance in NSCLC provides a strong rationale for its investigation in solid tumors.[9][23] Future research will likely focus on expanding its clinical application to other hematological malignancies and solid tumors driven by JAK/STAT signaling, exploring novel combination strategies to enhance efficacy and combat resistance, and identifying predictive biomarkers to select patients most likely to benefit from this targeted therapy.
References
- 1. | BioWorld [bioworld.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. The promise of Janus kinase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. manage.ercongressi.it [manage.ercongressi.it]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Assessing An Oral Janus Kinase Inhibitor, this compound as Monotherapy in Patients Who Have PTCL (JACKPOT8) [clin.larvol.com]
- 16. onclive.com [onclive.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 21. benchchem.com [benchchem.com]
- 22. LLC cells tumor xenograft model [protocols.io]
- 23. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro studies of Golidocitinib
An In-depth Technical Guide to the Initial In Vitro Studies of Golidocitinib
Introduction
Golidocitinib (also known as AZD4205 or DZD4205) is an orally available, potent, and highly selective, first-in-class Janus kinase 1 (JAK1) inhibitor.[1][2] Developed as a targeted small molecule kinase inhibitor, it is designed to disrupt the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] This pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in the pathogenesis of various cancers and autoimmune diseases.[3][4] Golidocitinib's high selectivity for JAK1 is intended to maximize therapeutic efficacy while minimizing off-target effects associated with broader-spectrum JAK inhibitors.[1][2]
Core Mechanism of Action: Inhibition of the JAK/STAT Pathway
Golidocitinib functions as an ATP-competitive inhibitor of JAK1.[4] The JAK/STAT pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in cellular processes like proliferation, differentiation, apoptosis, and immunity.[4] In many hematological malignancies, such as peripheral T-cell lymphoma (PTCL), this pathway is constitutively active, driving uncontrolled cell growth and survival.[2][5]
Golidocitinib selectively binds to the ATP-binding site of JAK1, preventing its activation and the subsequent phosphorylation and activation of downstream STAT proteins, particularly STAT3.[2][4] This blockade of JAK1/STAT3 signaling inhibits the proliferation of tumor cells that are dependent on this pathway.[3]
Data Presentation: In Vitro Inhibitory Activity
Initial in vitro studies were crucial in quantifying the potency and selectivity of Golidocitinib. Biochemical and cell-based assays were employed to determine its inhibitory concentration (IC50) against target kinases and its effect on downstream signaling.
Table 1: Biochemical Kinase Inhibition
This table summarizes the IC50 values of Golidocitinib against members of the JAK family, demonstrating its high selectivity for JAK1. Golidocitinib exhibits over 200-fold greater selectivity for JAK1 compared to other JAK kinases.[4]
| Kinase Target | IC50 Value | Reference |
| JAK1 | 73 nM | [6] |
| JAK2 | >14,700 nM (>14.7 µM) | [6] |
| JAK3 | >30,000 nM (>30 µM) | [6] |
Another study reported a JAK1 IC50 of 70 nM.[7]
Table 2: Cellular Activity
This table shows the ability of Golidocitinib to inhibit the JAK1-mediated phosphorylation of STAT3 within a cellular environment, confirming its mechanism of action in a biological system.
| Cell Line | Assay | IC50 Value | Reference |
| NCI-H1975 | STAT3 Phosphorylation | 161 nM | [6] |
Experimental Protocols
While specific, proprietary protocols for Golidocitinib are not publicly available, the following sections describe standardized methodologies for the key experiments used to generate the in vitro data.
Protocol 1: Biochemical Kinase Inhibition Assay
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents and Materials :
-
Purified recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP), radio-labeled (e.g., ³³P-ATP) or cold.
-
Golidocitinib, serially diluted to a range of concentrations.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Kinase detection system (e.g., phosphorescent plate reader, scintillation counter).
-
-
Methodology :
-
The kinase enzyme, peptide substrate, and a specific concentration of Golidocitinib are combined in the wells of a microtiter plate.
-
The enzymatic reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. The signal is inversely proportional to the inhibitory activity of Golidocitinib.
-
Data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression model.
-
Protocol 2: Cellular STAT3 Phosphorylation Assay
This cell-based assay measures the effect of the compound on a specific signaling event within a living cell, providing a more biologically relevant assessment of activity.
-
Reagents and Materials :
-
Human cancer cell line (e.g., NCI-H1975).
-
Cell culture medium and supplements.
-
Cytokine stimulant (e.g., Interleukin-6 [IL-6]) to activate the JAK/STAT pathway.
-
Golidocitinib, serially diluted.
-
Lysis buffer.
-
Antibodies: Primary antibody specific for phosphorylated STAT3 (pSTAT3) and a secondary detection antibody.
-
Detection system (e.g., ELISA, Western Blot, flow cytometry).
-
-
Methodology :
-
Cells are cultured in multi-well plates until they reach a desired confluency.
-
The cells are serum-starved for a period to reduce baseline signaling.
-
Cells are pre-incubated with various concentrations of Golidocitinib for a defined time (e.g., 1-2 hours).
-
The JAK/STAT pathway is then activated by adding a cytokine stimulant (e.g., IL-6) and incubated for a short period (e.g., 15-30 minutes).
-
The reaction is stopped, and cells are lysed to release cellular proteins.
-
The concentration of pSTAT3 in the cell lysate is measured using an immunoassay format like ELISA or Western Blot.
-
The signal for pSTAT3 is normalized to total protein or a housekeeping protein.
-
The IC50 is calculated by plotting the reduction in pSTAT3 signal against the Golidocitinib concentration.
-
Conclusion
The initial in vitro studies of Golidocitinib successfully established its profile as a potent and highly selective JAK1 inhibitor. Biochemical assays confirmed its direct and selective enzymatic inhibition, while cellular assays demonstrated its ability to effectively block the downstream JAK/STAT signaling cascade. These foundational studies provided a strong rationale for its further development as a targeted therapy for malignancies driven by aberrant JAK1 signaling.[4][8]
References
- 1. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 2. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 3. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
AZD4205 (Golidocitinib): A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as golidocitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical mediator in the cellular response to a wide range of cytokines and growth factors, playing a central role in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4] By selectively targeting JAK1, this compound offers a promising therapeutic strategy to modulate the immune response with potentially greater precision and an improved safety profile compared to less selective pan-JAK inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data in autoimmune models, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Selective JAK1 Inhibition
This compound is an orally available, ATP-competitive inhibitor of JAK1.[2][3] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential for signal transduction initiated by cytokine binding to their cognate receptors.[4] This binding event leads to the activation of JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune cell function.[3] this compound's high selectivity for JAK1 is designed to primarily interfere with the signaling of cytokines that rely on JAK1, while sparing the pathways predominantly mediated by other JAK isoforms, which are crucial for processes such as hematopoiesis (largely JAK2-dependent).[1]
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | High ATP Enzyme Assay | 73 | [1] |
| JAK2 | High ATP Enzyme Assay | 14,670 | [1] |
| JAK3 | High ATP Enzyme Assay | >30,000 | [1] |
| pSTAT1 | Human PBMCs | 50 | [2] |
| pSTAT3 | Human PBMCs | 308 | [2] |
| pSTAT5 | Human PBMCs | 90 | [2] |
Table 2: Preclinical Pharmacokinetics
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability | Reference |
| Rat | 20 | 7.5 | 6 | Good | [1] |
| Dog | 9 | 6.9 | 9 | Good | [1] |
| Human | Low plasma clearance | Extensive volume of distribution | ~40-48 | Not significantly affected by high-fat food | [2][3] |
Table 3: Preclinical Efficacy in Murine IBD Models
| Model | Treatment | Dose | Efficacy Outcome | Reference |
| Crohn's Disease (Indomethacin-induced) | This compound | 10 mg/kg | Comparable efficacy to upadacitinib (4 mg/kg BID) in improving body weight loss and decreasing colon density. | [2] |
| Ulcerative Colitis (Oxazolone-induced) | This compound | 30 mg/kg | Better efficacy than tofacitinib (15 mg/kg BID) in attenuating the elevation of the disease activity index. | [2] |
Experimental Protocols
In Vitro Cytokine-Induced Phospho-STAT Inhibition Assay in Human PBMCs
This protocol is designed to assess the cellular activity of this compound by measuring its ability to inhibit cytokine-induced phosphorylation of STAT proteins in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (or other JAK inhibitors)
-
Recombinant human cytokines (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3 Tyr705)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the PBMCs with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspension to induce STAT phosphorylation (e.g., IL-6 at a final concentration of 100 ng/mL). Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer. Incubate for 10-20 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Wash the cells again and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant cell populations.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the vehicle-treated, cytokine-stimulated control. Determine the IC50 value.
Murine Model of Crohn's Disease: Indomethacin-Induced Ileitis
This model is used to evaluate the efficacy of this compound in a preclinical model of Crohn's disease.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Indomethacin
-
Vehicle for indomethacin (e.g., 5% sodium bicarbonate solution)
-
This compound
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the start of the experiment.
-
Disease Induction: On Day 0 and Day 1, administer indomethacin (10 mg/kg) subcutaneously.
-
Treatment: Begin oral administration of this compound or vehicle daily from Day 0 or Day 1 and continue for the duration of the study (typically 5-7 days).
-
Monitoring: Monitor the mice daily for body weight changes, stool consistency, and general health.
-
Termination and Tissue Collection: At the end of the study, euthanize the mice and collect the ileum and colon.
-
Efficacy Assessment:
-
Colon Density: Measure the length and weight of the colon to calculate colon density (weight/length ratio), an indicator of inflammation and edema.
-
Histopathology: Fix a section of the ileum in 10% neutral buffered formalin for histological analysis. Score the tissue for inflammation, ulceration, and tissue damage.
-
Pharmacodynamics: Collect ileum and bone marrow tissue for immunohistochemical analysis of pSTAT3 levels.
-
Murine Model of Ulcerative Colitis: Oxazolone-Induced Colitis
This model is employed to assess the therapeutic potential of this compound in a preclinical model of ulcerative colitis.
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Oxazolone
-
Ethanol
-
This compound
-
Vehicle for this compound
Procedure:
-
Sensitization: On Day 0, sensitize the mice by applying a 3% solution of oxazolone in 100% ethanol to a shaved area of the abdomen.
-
Disease Induction: On Day 7, induce colitis by intrarectal administration of 1% oxazolone in 50% ethanol under light anesthesia.
-
Treatment: Start oral administration of this compound or vehicle on the day of colitis induction or shortly thereafter, and continue for the duration of the study (typically 3-5 days).
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and rectal bleeding. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Termination and Tissue Collection: At the end of the study, euthanize the mice and collect the colon.
-
Efficacy Assessment:
-
Disease Activity Index (DAI): Analyze the DAI scores over the treatment period.
-
Colon Length: Measure the length of the colon as an indicator of inflammation.
-
Histopathology: Fix a section of the distal colon for histological analysis and scoring of inflammation and tissue damage.
-
Conclusion
This compound (golidocitinib) is a highly selective JAK1 inhibitor with demonstrated preclinical efficacy in models of inflammatory bowel disease. Its favorable pharmacokinetic profile and potent inhibition of JAK1-mediated signaling make it a compelling candidate for further investigation in a range of autoimmune and inflammatory disorders. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other selective JAK inhibitors in the context of autoimmune disease research. The data suggests that by targeting a key node in the inflammatory cytokine signaling network, this compound holds the potential to be a valuable therapeutic agent for patients with autoimmune diseases.
References
- 1. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
AZD4205: A Technical Guide to Early Research and Patenting of a Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as golidocitinib, is a potent and selective, ATP-competitive inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is a critical mediator of cytokine activity, and its dysregulation is implicated in a variety of diseases, including cancer and autoimmune disorders.[4][5] Specifically, JAK1 is a primary driver of STAT3 phosphorylation and subsequent activation of signaling pathways that can contribute to tumor cell proliferation, survival, and resistance to therapy.[4][5][6] this compound was developed to selectively target JAK1, thereby minimizing off-target effects associated with broader JAK family inhibition, such as the hematological toxicities linked to JAK2 inhibition. This document provides an in-depth technical overview of the foundational patents and early-stage research that characterized the discovery and preclinical development of this compound.
Core Data Summary
In Vitro Potency and Selectivity
This compound demonstrates significant potency against JAK1 with high selectivity over other JAK family members. This selectivity is a key characteristic, potentially offering a better safety profile compared to less selective JAK inhibitors.
| Target | IC50 (nM) | Kᵢ (nM) | Selectivity vs. JAK1 |
| JAK1 | 73[1][2][7] | 2.8[1][7] | - |
| JAK2 | 14,670[1] | Not Reported | >200-fold[6] |
| JAK3 | >30,000[1][2] | Not Reported | >410-fold |
Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of STAT3, a key downstream effector of JAK1 signaling.
| Cell Line | Assay | IC50 (nM) |
| NCI-H1975 | pSTAT3 Inhibition | 161[2] |
| Not Specified | pSTAT3 Inhibition | 128[8][7] |
Preclinical Pharmacokinetics
Preclinical studies in multiple species indicated that this compound possesses favorable pharmacokinetic properties, supporting its potential for oral administration in clinical settings.[1]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability |
| Rat | 20[1] | 7.5[1] | 6[1] | Good[1] |
| Dog | 9[1] | 6.9[1] | 9[1] | Good[1] |
| Mouse | Not Reported | Not Reported | Not Reported | Good[1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the JAK1/STAT3 signaling pathway. This pathway is often constitutively active in various cancers and can be a mechanism of resistance to other targeted therapies.
JAK1/STAT3 Signaling Pathway and this compound Inhibition.
Experimental Protocols
High ATP Concentration Enzyme Assay for JAK1/2/3 Inhibition
This assay is crucial for determining the intrinsic potency and ATP-competitive nature of the inhibitor.
Objective: To measure the IC50 values of this compound against JAK1, JAK2, and JAK3 kinases in the presence of a high ATP concentration, mimicking physiological conditions.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Peptide substrate (e.g., a generic tyrosine kinase substrate).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound in various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the respective JAK kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding a high concentration of ATP (e.g., 1 mM).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular pSTAT3 Inhibition Assay
This assay evaluates the ability of this compound to inhibit JAK1 signaling within a cellular context.
Objective: To measure the IC50 of this compound for the inhibition of cytokine-induced STAT3 phosphorylation in a relevant human cancer cell line.
Materials:
-
Human cancer cell line (e.g., NCI-H1975).
-
Cell culture medium and supplements.
-
Cytokine stimulant (e.g., Oncostatin M or IL-6).
-
This compound in various concentrations.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: primary anti-phospho-STAT3 (Tyr705) and anti-total-STAT3; secondary HRP-conjugated antibody.
-
Detection substrate (e.g., ECL).
-
96-well plates.
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a designated period (e.g., 4-6 hours).
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., Oncostatin M) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phospho-STAT3 and total STAT3 in the lysates using an immunoassay (e.g., Western blot or ELISA).
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Workflow for the cellular pSTAT3 inhibition assay.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
In vivo studies are essential to evaluate the anti-tumor efficacy of a drug candidate.
Objective: To assess the anti-tumor activity of this compound, alone or in combination with other agents, in a mouse xenograft model of human NSCLC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human NSCLC cell line (e.g., NCI-H1975, which harbors an EGFR mutation).
-
Matrigel or similar basement membrane matrix.
-
This compound formulation for oral gavage.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant human NSCLC cells, typically mixed with Matrigel, into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule. A vehicle control group should be included.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like pSTAT3 levels).
-
Compare the tumor growth rates between the treatment and control groups to determine efficacy.
Patent Landscape
The initial patent filings for this compound laid the groundwork for protecting the novel chemical matter and its use. Key patent applications include WO 2017/050938 and US 2017/088543.[1] These patents typically claim:
-
The core chemical structure of this compound and related analogues.
-
The use of these compounds in the treatment of diseases mediated by JAK1, including various cancers and inflammatory conditions.
-
Pharmaceutical compositions containing these compounds.
Logical relationship of core invention to patent claims.
Conclusion
The early research and patenting of this compound established it as a highly selective and potent JAK1 inhibitor with a promising preclinical profile. The comprehensive in vitro and in vivo studies demonstrated its ability to effectively engage its target and exert anti-tumor activity, particularly in combination with other targeted agents in NSCLC models. The foundational data summarized in this guide highlights the robust scientific rationale that supported the continued clinical development of this compound as a potential therapeutic for a range of human diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HTRF STAT3 P-Y705 KIT-Revvity [weichilab.com]
- 5. revvity.com [revvity.com]
- 6. mesoscale.com [mesoscale.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AZD4205 (Golidocitinib) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as Golidocitinib, is an orally available, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2][3][4][5] The JAK/STAT signaling pathway is a critical mediator of cytokine activity and is frequently dysregulated in various cancers and autoimmune diseases.[4][6][7] Specifically, JAK1 is often a primary driver of STAT3 phosphorylation and signaling, which plays a key role in tumor cell proliferation, survival, and immune evasion.[4][6][7][8] this compound's high selectivity for JAK1 over other JAK family members, such as JAK2 and JAK3, minimizes off-target effects, particularly hematological toxicities like thrombocytopenia and anemia that are associated with JAK2 inhibition.[6][9] These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action: The JAK/STAT Pathway
This compound functions as an ATP-competitive inhibitor of JAK1.[6][9][10] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The activated JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression involved in cell proliferation and survival. By selectively inhibiting JAK1, this compound blocks this cascade, leading to a reduction in STAT3 phosphorylation and subsequent downstream signaling.[1][2][4][9]
Caption: this compound selectively inhibits JAK1, blocking STAT3 phosphorylation and downstream gene expression.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the quantitative data for this compound's inhibitory activity from biochemical and cellular assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Assay | JAK1 | IC₅₀ | 73 nM (0.073 µM) | [1][3][6][9][10] |
| JAK1 | Kᵢ | 2.8 nM | [9][11] | |
| JAK2 | IC₅₀ | >13,233 nM (>13.2 µM) | [6][9][10] | |
| JAK3 | IC₅₀ | >30,000 nM (>30 µM) | [1][6][9][10][11] | |
| Cellular Assay | NCI-H1975 | p-STAT3 Inhibition IC₅₀ | 128 - 161 nM | [1][3][6][9][11] |
| H1975 NSCLC Cells | p-STAT3 Inhibition IC₅₀ | 130 nM (0.13 µM) | [1][2] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (JAK1)
This protocol describes a representative enzymatic assay to determine the IC₅₀ of this compound against JAK1, based on methods described for the compound.[6][9][10]
Objective: To measure the direct inhibitory effect of this compound on JAK1 kinase activity in a cell-free system.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at a concentration approximating physiological levels, e.g., 1 mM, as it is an ATP-competitive inhibitor)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). Then, dilute further into the kinase buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of JAK1 enzyme solution (pre-diluted in kinase buffer) to each well.
-
Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay
This protocol is designed to measure the potency of this compound in a cellular context by quantifying the inhibition of STAT3 phosphorylation in a relevant cell line, such as NCI-H1975.[1][2][3]
Objective: To determine the IC₅₀ of this compound for the inhibition of JAK1-mediated STAT3 phosphorylation in intact cells.
Materials:
-
NCI-H1975 non-small cell lung cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytokine for stimulation (e.g., Interleukin-6, IL-6)
-
This compound (serial dilutions)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
ELISA kit for detecting phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3
-
96-well clear-bottom assay plates
-
Microplate reader
Caption: Workflow for the cellular p-STAT3 inhibition assay.
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with a fresh medium containing serially diluted this compound or DMSO (vehicle control). Incubate for 1 hour at 37°C.[1]
-
Cytokine Stimulation: Add a pre-determined concentration of IL-6 to each well (except for the unstimulated control) to stimulate the JAK/STAT pathway. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
ELISA Protocol:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total STAT3 or p-STAT3.
-
Follow the manufacturer's instructions for incubation with detection antibodies, addition of substrate, and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
For each sample, calculate the ratio of the p-STAT3 signal to the total STAT3 signal to normalize for cell number.
-
Plot the normalized p-STAT3 levels against the logarithm of this compound concentration.
-
Fit the curve using a non-linear regression model to determine the cellular IC₅₀.
-
Cell Viability / Proliferation Assay
This assay assesses the downstream functional effect of JAK1 inhibition on cell survival and proliferation.
Objective: To measure the effect of this compound on the viability and proliferation of cancer cells over a longer duration (e.g., 72 hours).
Caption: Logical flow from JAK1 inhibition by this compound to the ultimate reduction in cell viability.
Materials:
-
NCI-H1975 cells or other relevant cell lines
-
Cell culture medium
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)
-
96-well opaque-walled plates (for luminescence) or clear plates (for absorbance)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for growth over the assay period.
-
Compound Addition: The following day, add serially diluted this compound to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Reagent Addition:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol (e.g., for CellTiter-Glo®, add a volume equal to the culture medium volume).
-
-
Incubation & Measurement:
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of this compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Golidocitinib | JAK | TargetMol [targetmol.com]
- 4. Facebook [cancer.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. axonmedchem.com [axonmedchem.com]
Golidocitinib Cell-Based Assay Methods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golidocitinib (formerly AZD4205) is a potent and highly selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in various malignancies, particularly hematological cancers like peripheral T-cell lymphoma (PTCL).[2][3] Golidocitinib exerts its therapeutic effect by blocking the ATP-binding site of JAK1, thereby inhibiting the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced cancer cell proliferation and survival.[4]
These application notes provide detailed protocols for key cell-based assays to characterize the in vitro activity of golidocitinib, focusing on its inhibitory effect on the JAK1/STAT3 pathway and its impact on cancer cell viability.
Data Presentation
In Vitro Inhibitory Activity of Golidocitinib
| Target/Process | Assay Type | Cell Line | IC50 | Notes |
| JAK1 Kinase Activity | Biochemical Assay | - | 73 nM | Selective inhibition of JAK1. |
| JAK2 Kinase Activity | Biochemical Assay | - | >14.7 µM | Weak inhibition, demonstrating selectivity for JAK1. |
| JAK3 Kinase Activity | Biochemical Assay | - | >30 µM | Minimal inhibition, confirming high selectivity. |
| STAT3 Phosphorylation | ELISA | NCI-H1975 | 161 nM | Inhibition of downstream signaling in a cellular context. |
| Cell Proliferation | Proliferation Assay | Hut-102 | User-determined | Evaluation of anti-tumor activity in a T-cell lymphoma model. |
Signaling Pathway and Experimental Workflows
Golidocitinib Mechanism of Action: Inhibition of the JAK1/STAT3 Pathway
Golidocitinib selectively binds to and inhibits JAK1, preventing the phosphorylation and activation of STAT3. This blockade of the JAK/STAT signaling cascade ultimately leads to decreased expression of genes involved in cell proliferation and survival.
Figure 1: Golidocitinib's inhibition of the JAK1/STAT3 signaling pathway.
Experimental Protocols
Protocol 1: Determination of IC50 for STAT3 Phosphorylation Inhibition by ELISA
This protocol describes a cell-based ELISA to quantify the inhibition of STAT3 phosphorylation by golidocitinib in the NCI-H1975 human lung adenocarcinoma cell line.
Materials:
-
NCI-H1975 cells
-
Golidocitinib
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell lysis buffer
-
Phospho-STAT3 (Tyr705) and Total STAT3 ELISA kits
-
Microplate reader
Workflow Diagram:
Figure 2: Workflow for pSTAT3 inhibition ELISA.
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of golidocitinib in complete growth medium.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the golidocitinib dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA: Perform the phospho-STAT3 (Tyr705) and total STAT3 ELISAs on the cell lysates as per the manufacturer's protocols.
-
Data Analysis:
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each well.
-
Plot the normalized phospho-STAT3 levels against the logarithm of the golidocitinib concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Protocol 2: Cell Viability Assay in T-Cell Lymphoma Cells
This protocol outlines a method to assess the effect of golidocitinib on the viability of the Hut-102 T-cell lymphoma cell line using a tetrazolium-based (e.g., MTS or WST-8) assay. Preclinical studies have demonstrated the anti-tumor activity of golidocitinib in a Hut-102 xenograft model.[2]
Materials:
-
Hut-102 cells
-
Golidocitinib
-
Complete growth medium
-
96-well cell culture plates
-
MTS or WST-8 reagent
-
Microplate reader
Workflow Diagram:
Figure 3: Workflow for cell viability assay.
Procedure:
-
Cell Seeding: Seed Hut-102 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete growth medium.
-
Compound Treatment: Add 50 µL of 2X serially diluted golidocitinib in complete growth medium to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS or WST-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the golidocitinib concentration and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a method for the semi-quantitative detection of phosphorylated STAT3 in a T-cell lymphoma cell line (e.g., Hut-102) treated with golidocitinib.
Materials:
-
Hut-102 cells
-
Golidocitinib
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed Hut-102 cells in 6-well plates and treat with various concentrations of golidocitinib for 1-4 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against pSTAT3 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control.
References
Application Notes and Protocols for pSTAT3 Analysis using AZD4205
These application notes provide a detailed protocol for analyzing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (pSTAT3) in response to treatment with AZD4205 (Golidocitinib), a selective JAK1 inhibitor. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology and immunology.
Introduction
This compound, also known as Golidocitinib, is a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various diseases, including cancer and autoimmune disorders.[3][4] JAK1 is a key upstream kinase responsible for the phosphorylation and subsequent activation of STAT3.[5] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation, survival, and inflammation. By selectively inhibiting JAK1, this compound effectively blocks STAT3 phosphorylation, offering a targeted therapeutic approach.[3][5]
Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms. This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on STAT3 phosphorylation in cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound on pSTAT3.
Table 1: In Vitro Inhibition of pSTAT3 by this compound
| Cell Line | Cancer Type | IC50 (nM) for pSTAT3 Inhibition | Reference |
| HuT102 | T-cell Lymphoma | Not explicitly quantified, but inhibition is noted | [6] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 161 | [1] |
Table 2: In Vivo Knockdown of pSTAT3 in H1975 Xenograft Model
| This compound Dose (mg/kg BID, PO) | Time Point | % pSTAT3 (Y705) Knockdown | Reference |
| 12.5 | 2 hours | 72% | [7] |
| 12.5 | 8 hours | 42% | [7] |
| 50 | 2 hours | 91% | [7] |
| 50 | 8 hours | 86% | [7] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Lines: NCI-H1975 (Non-Small Cell Lung Cancer) or HuT102 (T-cell Lymphoma)
-
This compound (Golidocitinib): Prepare stock solutions in DMSO.
-
Cell Culture Media: RPMI-1640, DMEM, or other appropriate media.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X) with β-mercaptoethanol or DTT.
-
Precast Polyacrylamide Gels or reagents for hand-casting.
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-pSTAT3 (Tyr705)
-
Rabbit anti-STAT3 (Total)
-
Mouse or Rabbit anti-GAPDH or β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer
Protocol
1. Cell Culture and Treatment
-
Culture NCI-H1975 or HuT102 cells in their recommended media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For cytokine stimulation experiments, serum-starve the cells overnight before treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for a predetermined time (e.g., 1, 2, 4, 8 hours) to determine the optimal dose and time for pSTAT3 inhibition. A DMSO-only control should be included.
2. Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Western Blot Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) diluted in blocking buffer (typically 1:1000, but refer to the manufacturer's datasheet) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Visualize the bands using a chemiluminescence imaging system or by exposing to X-ray film.
8. Stripping and Re-probing
-
To normalize the pSTAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with primary antibodies for total STAT3 and the loading control.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT3 signal to the total STAT3 signal and/or the loading control signal.
-
Plot the normalized pSTAT3 levels against the this compound concentration to determine the IC50 value.
Troubleshooting
-
No or Weak pSTAT3 Signal: Ensure that the cells have a basal level of pSTAT3 or are stimulated with an appropriate cytokine (e.g., IL-6) to induce phosphorylation. Check antibody dilutions and incubation times.
-
High Background: Ensure adequate blocking and washing steps. Use high-quality antibodies and freshly prepared buffers.
-
Inconsistent Results: Maintain consistent cell confluency, treatment times, and protein loading amounts.
Conclusion
This application note provides a comprehensive protocol for the analysis of pSTAT3 inhibition by this compound using western blotting. The provided data and methodologies will aid researchers in evaluating the pharmacodynamic effects of this selective JAK1 inhibitor and its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines and reagents is recommended for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Golidocitinib (this compound) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 4. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models Using AZD4205
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as golidocitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in various malignancies.[2][4][5] this compound competitively binds to the ATP-binding site of JAK1, leading to the suppression of STAT3 phosphorylation and subsequent downstream signaling.[1][6] This targeted inhibition has shown promise in preclinical models, particularly in non-small cell lung cancer (NSCLC) and T-cell lymphomas.[1][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo xenograft models.
Mechanism of Action and Signaling Pathway
This compound is a highly selective JAK1 inhibitor with significantly less activity against other JAK family members like JAK2 and JAK3.[1][3][6] This selectivity is crucial as it may minimize off-target effects associated with broader JAK inhibition, such as hematological toxicities linked to JAK2 inhibition.[5] The canonical JAK/STAT pathway is activated by cytokine binding to their receptors, leading to the transactivation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[2][4] In many cancers, this pathway is constitutively active, driving tumor growth and survival. This compound intervenes by blocking JAK1-mediated STAT3 phosphorylation, thereby inhibiting this oncogenic signaling cascade.[1][8]
Caption: this compound inhibits the JAK1/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Ki (nM) | Reference |
| JAK1 | 73 | 2.8 | [1][6] |
| JAK2 | 14,670 | - | [1] |
| JAK3 | >30,000 | - | [1] |
| pSTAT3 (Cell-based) | 128 | - | [6] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Reference |
| Rat | 20 | 7.5 | 6 | [1] |
| Dog | 9 | 6.9 | 9 | [1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Dosing Schedule | Outcome | Reference |
| Hut-102 (T-cell lymphoma) | This compound 20 mg/kg | qd | Dose-dependent tumor growth inhibition | [7] |
| Hut-102 (T-cell lymphoma) | This compound 40 mg/kg | qd | Dose-dependent tumor growth inhibition | [7] |
| Hut-102 (T-cell lymphoma) | This compound 20 mg/kg | bid | Dose-dependent tumor growth inhibition | [7] |
| Hut-102 (T-cell lymphoma) | This compound 40 mg/kg | bid | Dose-dependent tumor growth inhibition | [7] |
| NCI-H1975 (NSCLC) | This compound in combination with osimertinib | Not specified | Enhanced antitumor activity | [4] |
| LG1049 (NSCLC PDX) | This compound in combination with osimertinib | Not specified | Enhanced tumor regression | [1] |
Experimental Protocols
Below are detailed protocols for establishing and utilizing cell line-derived (CDX) and patient-derived (PDX) xenograft models for evaluating the efficacy of this compound.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model (e.g., NCI-H1975, Hut-102)
1. Cell Culture and Preparation:
- Culture NCI-H1975 or Hut-102 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
2. Animal Husbandry and Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
- Allow mice to acclimatize for at least one week before any procedures.
- Anesthetize the mice using isoflurane.
- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
4. This compound Administration:
- Prepare this compound formulation for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water).
- Administer this compound orally once or twice daily at the desired dose (e.g., 20 mg/kg, 40 mg/kg).
- Administer the vehicle control to the control group.
- Monitor animal body weight and general health daily.
5. Efficacy Evaluation:
- Continue to measure tumor volume and body weight throughout the study.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Patient-Derived Xenograft (PDX) Model
1. Tumor Tissue Acquisition and Preparation:
- Obtain fresh tumor tissue from consenting patients under an approved IRB protocol.
- Place the tissue in sterile transport medium on ice.
- In a sterile environment, wash the tissue with PBS containing antibiotics.
- Remove any necrotic or fatty tissue and cut the tumor into small fragments (2-3 mm³).
2. Implantation:
- Anesthetize a 6-8 week old immunodeficient mouse (e.g., NOD/SCID or NSG).
- Make a small incision on the flank and create a subcutaneous pocket using blunt dissection.
- Implant one tumor fragment into the pocket.
- Close the incision with surgical clips or sutures.
3. Tumor Growth and Passaging:
- Monitor the mice for tumor growth.
- Once the tumor reaches approximately 1000 mm³, euthanize the mouse and aseptically excise the tumor.
- A portion of the tumor can be cryopreserved, and the remainder can be passaged into new cohorts of mice for expansion.
4. Efficacy Study:
- Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment groups as described in Protocol 1.
- Follow the same procedures for this compound administration, tumor monitoring, and final analysis as outlined for the CDX model.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo xenograft study with this compound.
Caption: General workflow for an in vivo xenograft study.
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Third generation EGFR inhibitor osimertinib combined with pemetrexed or cisplatin exerts long-lasting anti-tumor effect in EGFR-mutated pre-clinical models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Patient-Derived Xenograft of Canine Enteropathy-Associated T-Cell Lymphoma, Large Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD4205 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AZD4205 (Golidocitib) in in vitro experiments. This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway that is often dysregulated in various cancers and inflammatory diseases.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for use in various in vitro assays.
| Property | Value | Reference |
| Synonyms | Golidocitinib, AZD-4205 | [2][4] |
| Molecular Formula | C₂₅H₃₁N₉O₂ | [4] |
| Molecular Weight | 489.6 g/mol | [4] |
| Purity | ≥98% | [4] |
| Appearance | Solid | [5] |
| CAS Number | 2091134-68-6 | [4] |
Solubility and Stability
Proper solubilization and handling of this compound are critical for obtaining reliable and reproducible results in in vitro experiments.
Solubility
This compound is readily soluble in dimethyl sulfoxide (DMSO).[4][6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media. It is important to note that the use of fresh, high-quality (hygroscopic) DMSO is recommended as it can significantly impact the solubility of the compound.[7] If precipitation occurs upon dilution, sonication may be used to aid dissolution.[7]
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (204.26 mM) | Ultrasonic treatment may be required. Use newly opened DMSO.[7] |
| Aqueous Buffers / Cell Culture Media | Lower | Dilute from DMSO stock. Final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
Stability
While specific data on the long-term stability of this compound in various solvents and conditions are not extensively published, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[7] For in vitro experiments, it is best practice to aliquot the high-concentration DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous dilutions should be prepared fresh for each experiment.
Mechanism of Action: JAK1 Inhibition
This compound is an ATP-competitive inhibitor of JAK1.[6] The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a critical role in cytokine signaling.[3] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.[1][2] this compound selectively inhibits JAK1, thereby blocking the phosphorylation of STAT3 and downstream signaling.[2][7] It shows high selectivity for JAK1 over other JAK family members like JAK2 and JAK3.[3][6][7]
References
- 1. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Golidocitinib (this compound) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Golidocitinib: Application Notes for Researchers Investigating Sensitive Cell Lines
For Immediate Release
These application notes provide a comprehensive overview of Golidocitinib (formerly DZD4205/AZD4205), a potent and selective Janus kinase 1 (JAK1) inhibitor, for researchers, scientists, and drug development professionals. Golidocitinib has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in hematological malignancies such as peripheral T-cell lymphoma (PTCL). This document outlines the mechanism of action of Golidocitnib, details cell lines identified as sensitive to treatment, and provides standardized protocols for key experimental assays.
Mechanism of Action: Targeting the JAK/STAT Pathway
Golidocitinib exerts its therapeutic effect by selectively inhibiting JAK1, a key enzyme in the JAK/STAT signaling pathway.[1] This pathway is a critical mediator of cytokine and growth factor signaling, playing a fundamental role in cell proliferation, differentiation, and immune responses.[1] In many cancers, including PTCL, the JAK/STAT pathway is constitutively activated, leading to uncontrolled tumor cell growth and survival.[1] Golidocitinib's targeted inhibition of JAK1 effectively blocks this aberrant signaling, resulting in the suppression of tumor growth.[1]
The signaling cascade begins with cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAK1 then phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell survival and proliferation. Golidocitinib's inhibition of JAK1 prevents the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of these target genes.
Cell Lines Sensitive to Golidocitinib Treatment
Preclinical studies have identified several T-cell lymphoma cell lines that are sensitive to Golidocitinib treatment. A screening of over 1000 tumor cell lines revealed that cell lines of PTCL origin are exquisitely sensitive to Golidocitinib.[2] While extensive quantitative data from head-to-head comparisons in a large panel of PTCL cell lines is not yet publicly available in a consolidated format, preclinical data has highlighted the dose-dependent anti-tumor efficacy of Golidocitinib in T-lymphoma cell lines and xenograft models.[3][4]
The following table summarizes available quantitative data on cell lines sensitive to Golidocitinib. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their specific cell line of interest.
| Cell Line | Cancer Type | Parameter | IC50 Value | Reference |
| Enzymatic Assay | - | JAK1 Inhibition | 73 nM | [5] |
| NCI-H1975 | Non-Small Cell Lung Cancer | STAT3 Phosphorylation | 161 nM | [5] |
Note: The NCI-H1975 cell line is a non-small cell lung cancer line and is included to provide context on the biochemical potency of Golidocitinib on a key downstream effector. The primary therapeutic targets are T-cell lymphomas.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to Golidocitinib treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Sensitive cell line of interest (e.g., a PTCL cell line)
-
Complete cell culture medium
-
Golidocitinib (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Golidocitinib Treatment: Prepare serial dilutions of Golidocitinib in complete culture medium. Add 100 µL of the Golidocitinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
Golidocitinib (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Golidocitinib for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Western Blotting for Phospho-STAT3
This assay is used to confirm the mechanism of action of Golidocitinib by assessing the phosphorylation status of STAT3.
Materials:
-
Sensitive cell line of interest
-
Complete cell culture medium
-
Golidocitinib (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with Golidocitinib for a short period (e.g., 1-4 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and a loading control (e.g., GAPDH).
These application notes and protocols are intended to guide researchers in their investigation of Golidocitinib. For further information, please refer to the cited publications.
References
Application Notes and Protocols for AZD4205 (Golidocitinib) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as golidocitinib, is a potent and highly selective oral inhibitor of Janus-associated kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical mediator of cytokine activity and is frequently dysregulated in various malignancies, contributing to tumor cell proliferation, survival, and immune evasion.[1][3] JAK1 is often a primary driver of STAT3 phosphorylation and activation.[1] this compound's selective inhibition of JAK1 makes it a promising therapeutic agent in cancers characterized by aberrant JAK/STAT signaling, particularly in hematological malignancies like Peripheral T-cell Lymphoma (PTCL).[4][5] These application notes provide a comprehensive overview of the experimental design for evaluating this compound in cancer research, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK1.[6] By binding to the ATP-binding site of the JAK1 enzyme, it prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][7] This blockade of STAT3 phosphorylation inhibits its dimerization, nuclear translocation, and DNA binding, ultimately downregulating the expression of target genes involved in cell proliferation and survival.[8] The high selectivity of this compound for JAK1 over other JAK family members, such as JAK2 and JAK3, is significant as it may minimize off-target effects associated with less selective JAK inhibitors, like hematological toxicities.[3][6]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.cn [abcam.cn]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. manage.ercongressi.it [manage.ercongressi.it]
- 6. | BioWorld [bioworld.com]
- 7. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of AZD4205-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as Golidocitinib, is a potent and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and immune responses.[3] Dysregulation of this pathway, particularly the constitutive activation of STAT3, is a hallmark of various malignancies, contributing to tumor growth, survival, and immune evasion.[4][5][6] this compound exerts its anti-tumor effects by competitively binding to the ATP-binding site of JAK1, thereby inhibiting the phosphorylation of STAT3.[1][2] This blockade of STAT3 signaling leads to the downregulation of target genes involved in cell cycle progression and apoptosis, ultimately resulting in decreased cancer cell proliferation and increased programmed cell death.[3][5]
Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of targeted therapies like this compound. This powerful technique allows for the high-throughput, quantitative analysis of individual cells, providing detailed insights into the effects of the compound on cell cycle distribution and apoptosis. These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry.
Quantitative Data Summary
The following tables summarize representative quantitative data from flow cytometry analysis of a hypothetical cancer cell line (e.g., Hut-102, a peripheral T-cell lymphoma line) treated with this compound for 48 hours. This data is illustrative and serves as an example of the expected outcomes. Actual results may vary depending on the cell line, experimental conditions, and drug concentration.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 10 | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| 100 | 68.3 ± 3.1 | 19.5 ± 1.4 | 12.2 ± 0.9 |
| 1000 | 75.1 ± 3.5 | 12.4 ± 1.1 | 12.5 ± 1.3 |
Table 2: Induction of Apoptosis by this compound
| Treatment Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle (DMSO) | 92.5 ± 1.8 | 3.5 ± 0.5 | 4.0 ± 0.7 |
| 10 | 85.1 ± 2.2 | 8.2 ± 0.9 | 6.7 ± 0.8 |
| 100 | 65.7 ± 3.0 | 22.4 ± 1.5 | 11.9 ± 1.1 |
| 1000 | 40.2 ± 2.8 | 38.6 ± 2.1 | 21.2 ± 1.9 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the preparation of this compound-treated cells for cell cycle analysis using propidium iodide staining, which intercalates with DNA, allowing for the quantification of DNA content and determination of cell cycle phase.
Materials:
-
Cancer cell line of interest (e.g., Hut-102)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, aspirate the media, wash with PBS, and detach using trypsin-EDTA. Neutralize the trypsin with complete media and collect the cells by centrifugation.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
-
Collect PI fluorescence in the appropriate channel (e.g., FL2).
-
Use a linear scale for the DNA content histogram.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and obtain the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the dual-staining method using Annexin V and PI to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting: Harvest both floating and adherent (if applicable) cells and pool them.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect Annexin V-FITC fluorescence in the FITC channel (e.g., FL1) and PI fluorescence in the PI channel (e.g., FL2).
-
Use logarithmic scales for both fluorescence channels.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to quadrant the dot plot and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Disclaimer
These protocols and representative data are intended for research use only. Researchers should optimize the protocols for their specific cell lines and experimental conditions. The provided data is illustrative and does not represent guaranteed results.
References
- 1. | BioWorld [bioworld.com]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Application Notes and Protocols: Immunohistochemistry for pSTAT3 in AZD4205 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4205, also known as golidocitinib, is an orally available, selective inhibitor of Janus-associated kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a crucial mediator of cytokine and growth factor activity, and its dysregulation is a hallmark of various cancers.[1][2] this compound exerts its therapeutic effect by selectively binding to the ATP-binding site of JAK1, preventing its activation and subsequently inhibiting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[3]
Phosphorylated STAT3 (pSTAT3) plays a pivotal role in neoplastic transformation, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion.[1][2] Constitutive activation of the JAK/STAT pathway, leading to elevated pSTAT3 levels, is observed in numerous hematological and solid tumors.[3][4] Therefore, pSTAT3 is a critical pharmacodynamic biomarker for assessing the biological activity of JAK1 inhibitors like this compound. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify the expression and localization of pSTAT3 within the tumor microenvironment, providing key insights into the mechanism of action and efficacy of this compound.
This compound (Golidocitinib) and the JAK/STAT Signaling Pathway
This compound is a potent and highly selective JAK1 inhibitor with an IC50 of 73 nM for JAK1, while exhibiting significantly weaker inhibition of JAK2 (IC50 >14.7 μM) and JAK3 (IC50 >30 μM).[5] This selectivity is crucial for maximizing on-target effects while minimizing potential off-target toxicities associated with broader JAK family inhibition.[3] By inhibiting JAK1, this compound effectively blocks the phosphorylation and activation of STAT3. This prevents the dimerization and nuclear translocation of pSTAT3, thereby inhibiting the transcription of downstream target genes involved in cancer progression.[1][3]
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effect of this compound on pSTAT3 levels and clinical outcomes.
Table 1: Preclinical pSTAT3 (Y705) Knockdown in H1975 NSCLC Xenograft Model [6]
| This compound Dose (mg/kg BID) | pSTAT3 Knockdown at 2 hours (Peak) | pSTAT3 Knockdown at 8 hours |
| 12.5 | 72% | 42% |
| 50 | 91% | 86% |
Table 2: Clinical Activity and Baseline pSTAT3 Levels in r/r PTCL Patients (JACKPOT8 Study) [7]
| Baseline pSTAT3 Level (IHC) | Number of Patients | Objective Response Rate (ORR) |
| High (≥60% of tumor cells) | 12 | 58.3% |
| Low (<60% of tumor cells) | 8 | 25.0% |
Note: A positive trend between high baseline pSTAT3 levels and clinical activity was observed.[7]
Experimental Protocols
Immunohistochemistry (IHC) Protocol for pSTAT3 (Tyr705) in FFPE Tissues
This protocol provides a detailed methodology for the immunohistochemical staining of phosphorylated STAT3 (Tyr705) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized (DI) water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide Block (e.g., 3% H2O2 in methanol)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Protein Block/Normal Serum (from the same species as the secondary antibody)
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium (permanent)
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 60 minutes.
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Transfer slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 80% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse slides in DI water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate slides with Hydrogen Peroxide Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with Protein Block for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pSTAT3 (Tyr705) antibody in antibody diluent to its optimal concentration (to be determined by titration, a common starting point is 1:100).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with Wash Buffer (3 changes, 5 minutes each).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Monitor for color development under a microscope (typically 1-10 minutes). The desired endpoint is a brown precipitate at the site of the target antigen.
-
Stop the reaction by immersing the slides in DI water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the slides in xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
pSTAT3 IHC Scoring Methodology
The scoring of pSTAT3 IHC staining should assess both the intensity and the percentage of positive tumor cells. A common method is the H-score, which combines both parameters.
Staining Intensity:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
Percentage of Positive Cells:
-
The percentage of tumor cells showing any positive nuclear staining is determined.
H-Score Calculation:
The H-score is calculated using the following formula: H-score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
The H-score ranges from 0 to 300. A cut-off for "high" versus "low" pSTAT3 expression should be established based on the specific study and can be determined by analyzing the distribution of scores and correlating with clinical outcomes. For example, in the JACKPOT8 study, "pSTAT3 high" was defined as pSTAT3 staining in ≥ 60% of tumor cells.[7]
Conclusion
Immunohistochemistry for pSTAT3 is an indispensable tool in the development of this compound and other JAK/STAT pathway inhibitors. It serves as a critical pharmacodynamic biomarker to confirm target engagement and to explore the correlation between pathway inhibition and clinical response. The detailed protocols and scoring methodologies provided in these application notes offer a robust framework for researchers to accurately and reproducibly assess pSTAT3 expression in preclinical and clinical studies, ultimately aiding in the advancement of targeted cancer therapies.
References
- 1. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. manage.ercongressi.it [manage.ercongressi.it]
Troubleshooting & Optimization
AZD4205 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating the potential off-target effects of AZD4205. The following information is intended to address specific issues and questions that may arise during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as golidocitinib, is a potent and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway.[3] JAK1 is a key mediator in the signaling of numerous cytokines and growth factors involved in inflammation and cell proliferation.[4] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which leads to reduced expression of downstream target genes involved in cell survival and proliferation.[1][3]
Q2: What is the known selectivity profile of this compound against other JAK family kinases?
A2: Preclinical studies have demonstrated that this compound is highly selective for JAK1 over other members of the JAK family. In enzymatic assays, this compound shows significantly lower inhibitory activity against JAK2 and JAK3, indicating a favorable selectivity profile.[1][2] This selectivity is attributed to its specific binding to the ATP-binding site of JAK1.[1]
Q3: What are the potential on-target and off-target related adverse events observed with this compound in clinical trials?
A3: In the JACKPOT8 clinical trial for relapsed or refractory peripheral T-cell lymphoma (PTCL), the most frequently reported treatment-emergent adverse events (TEAEs) of grade 3 or higher were hematological in nature.[5] These included thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), as well as infections.[5] These effects are considered on-target effects related to the inhibition of the JAK-STAT pathway, which is crucial for hematopoiesis. Inhibition of JAK2, even to a lesser extent, can contribute to these hematological toxicities.[6]
Q4: Has a comprehensive kinome scan been performed for this compound to identify other potential off-target kinases?
A4: While a specific comprehensive kinome scan for this compound is not publicly available, it has been described as having "excellent selectivity across the kinome."[6] This suggests that broad kinase screening has likely been conducted during its preclinical development to ensure its specificity for JAK1 and to minimize potential off-target effects that could lead to unforeseen toxicities.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed in vitro that does not align with known JAK1 inhibition effects.
Possible Cause: This could be due to an off-target effect of this compound on another kinase or signaling pathway within your specific cellular model.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting JAK1 signaling in your cell line at the concentrations used. This can be done by assessing the phosphorylation status of STAT3 (pSTAT3) via Western blot or a similar method. A dose-dependent decrease in pSTAT3 levels would confirm on-target activity.
-
Consult Kinase Selectivity Data: Review available kinase selectivity data for this compound and other JAK inhibitors. While a full kinome scan for this compound may not be public, data for other selective JAK1 inhibitors can provide insights into potential off-target families.
-
Perform a Broad Kinase Screen: To definitively identify potential off-target interactions in your experimental system, consider performing a broad kinase profiling assay. Services like KINOMEscan™ offer competitive binding assays against a large panel of kinases to identify potential off-target binders.
-
Orthogonal Target Validation: If a potential off-target is identified, use a structurally unrelated inhibitor of that target to see if it phenocopies the effects observed with this compound.
-
Dose-Response Analysis: Characterize the dose-response relationship for both the on-target (JAK1 inhibition) and the unexpected phenotype. A significant separation in the EC50 values may suggest an off-target effect at higher concentrations.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 73 | - |
| JAK2 | 14,670 | ~201-fold |
| JAK3 | >30,000 | >411-fold |
Data from preclinical enzyme assays.[1][2]
Table 2: Common Grade 3 or Higher Treatment-Emergent Adverse Events (TEAEs) from the JACKPOT8 Study
| Adverse Event | Frequency |
| Thrombocytopenia | >10% |
| Neutropenia | >10% |
| Infections | >10% |
Data from the Phase 1/2 JACKPOT8 clinical trial in patients with r/r PTCL.[5]
Experimental Protocols
Key Experiment: Off-Target Kinase Profiling using a Competitive Binding Assay (e.g., KINOMEscan™)
Objective: To identify potential off-target kinases of this compound by measuring its ability to compete with a known ligand for binding to a large panel of kinases.
Methodology:
-
Kinase Panel Selection: A broad panel of purified human kinases (e.g., >400 kinases) is selected to represent the human kinome.
-
Ligand Immobilization: For each kinase, a specific, high-affinity ligand is immobilized on a solid support (e.g., beads).
-
Competitive Binding Reaction:
-
The kinase, the immobilized ligand, and this compound (at a fixed concentration, typically 1 µM or 10 µM) are incubated together in a buffer solution.
-
A DMSO vehicle control is run in parallel.
-
The reaction is allowed to reach equilibrium.
-
-
Quantification of Kinase Binding:
-
The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan™ platform, this is achieved by using a DNA-tagged kinase and measuring the amount of DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase bound in the presence of this compound is compared to the DMSO control.
-
The results are typically expressed as a percentage of control (% Control). A lower % Control value indicates stronger binding of this compound to the kinase.
-
A pre-defined threshold (e.g., <35% Control) is often used to identify significant interactions.
-
-
Follow-up Dose-Response: For kinases identified as potential off-targets in the primary screen, a dose-response curve is generated by testing a range of this compound concentrations to determine the dissociation constant (Kd) or IC50 for the off-target interaction.
Visualizations
Caption: Simplified JAK1-STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target kinase effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Golidocitinib IC50 Determination: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) for Golidocitinib.
Understanding Golidocitinib
Golidocitinib is an orally available and potent ATP-competitive inhibitor highly selective for Janus kinase 1 (JAK1).[1] By selectively inhibiting JAK1, Golidocitinib disrupts the downstream JAK/STAT signaling pathway, which is a critical mediator of cytokine and growth factor signaling.[1][2] Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases. Golidocitinib has demonstrated significant anti-tumor activity in T-cell lymphoma cells and has received approval in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[2][3]
The accurate determination of Golidocitinib's IC50 is crucial for understanding its potency, selectivity, and mechanism of action in both biochemical and cellular contexts. This guide provides detailed protocols and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a biochemical and a cell-based IC50 assay for Golidocitinib?
A1: A biochemical assay measures the direct inhibitory effect of Golidocitinib on the enzymatic activity of purified JAK1 protein. It provides a measure of the compound's intrinsic potency against its molecular target in a controlled, cell-free environment. A cell-based assay measures the functional consequences of Golidocitinib's activity within a living cell, such as the inhibition of a specific signaling event (e.g., STAT3 phosphorylation) or a phenotypic outcome (e.g., inhibition of cell proliferation). Cell-based assays provide insights into the compound's potency in a more physiologically relevant context, accounting for factors like cell permeability and engagement with the intracellular target.
Q2: Why are my biochemical and cell-based IC50 values for Golidocitinib different?
A2: It is common to observe a rightward shift (higher IC50) in cell-based assays compared to biochemical assays. This discrepancy can be attributed to several factors:
-
Cellular ATP Concentration: Golidocitinib is an ATP-competitive inhibitor. The intracellular concentration of ATP is significantly higher (millimolar range) than the concentrations typically used in biochemical assays (micromolar range). This higher concentration of the natural substrate (ATP) in cells requires a higher concentration of Golidocitinib to achieve the same level of inhibition.[4]
-
Cell Permeability: The ability of Golidocitinib to cross the cell membrane and reach its intracellular target can influence its apparent potency.
-
Off-Target Effects: In a cellular environment, Golidocitinib could potentially interact with other kinases or cellular components, which might influence the observed biological response.[5]
-
Cellular Efflux Pumps: Some cell lines may actively transport the inhibitor out of the cell, reducing its intracellular concentration and leading to a higher IC50 value.
Q3: How does the high selectivity of Golidocitinib for JAK1 impact IC50 determination?
A3: The high selectivity of Golidocitinib for JAK1 over other JAK family members (JAK2, JAK3, TYK2) is a key therapeutic advantage. When determining the IC50, it is crucial to:
-
Profile against all JAK isoforms: To confirm selectivity, Golidocitinib should be tested against all four JAK family members in parallel biochemical assays.[5]
-
Use appropriate cellular models: In cell-based assays, the choice of cell line is critical. Use cell lines where the signaling pathway of interest is predominantly driven by JAK1. For example, in many PTCL cell lines, the JAK1/STAT3 pathway is constitutively active.[2]
-
Interpret results carefully: A lack of effect in a cellular assay might not indicate poor potency but could reflect that the cellular process being measured is not dependent on JAK1 signaling.
Q4: What is the recommended data analysis method for determining the IC50 of Golidocitinib?
A4: The IC50 value should be determined by performing a non-linear regression analysis of the dose-response data. The most common model is the four-parameter logistic equation (sigmoidal dose-response curve).[6][7][8][9][10] Software such as GraphPad Prism is widely used for this purpose. It is essential to have a sufficient number of data points (typically 8-12 concentrations) spanning the full dose-response range to obtain a reliable curve fit.
Data Presentation: Golidocitinib IC50 Values
The following table summarizes the reported IC50 values for Golidocitinib against different JAK family members. These values highlight the high selectivity of Golidocitinib for JAK1.
| Target | IC50 (nM) | Assay Type |
| JAK1 | 73 | Biochemical |
| JAK2 | >14,700 | Biochemical |
| JAK3 | >30,000 | Biochemical |
Data sourced from MedchemExpress.[11]
Experimental Protocols
Protocol 1: Biochemical IC50 Determination of Golidocitinib against JAK1
This protocol outlines a general procedure for determining the IC50 of Golidocitinib against purified JAK1 enzyme using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP at a concentration near the Km for JAK1
-
Golidocitinib (serially diluted in DMSO, then in kinase buffer)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Golidocitinib dilutions: Create a 10-point serial dilution of Golidocitinib in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare enzyme and substrate: Dilute the JAK1 enzyme and peptide substrate to the desired concentrations in kinase buffer.
-
Assay setup:
-
Add 2.5 µL of the diluted Golidocitinib or vehicle control (DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add 5 µL of the JAK1 enzyme and substrate mixture to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate kinase reaction: Add 2.5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure that ATP consumption in the control wells is within the linear range of the assay (typically 10-30%).
-
Stop reaction and detect signal:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data acquisition: Measure the luminescence using a plate reader.
-
Data analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the Golidocitinib concentration.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: Cell-Based IC50 Determination of Golidocitinib using a pSTAT3 Assay in PTCL Cell Lines
This protocol describes how to measure the IC50 of Golidocitinib by quantifying the inhibition of STAT3 phosphorylation in a PTCL cell line with constitutive JAK1/STAT3 signaling.
Materials:
-
PTCL cell line (e.g., Hut-78, KARPAS-299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Golidocitinib (serially diluted in DMSO, then in culture medium)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% ice-cold methanol)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody: anti-phospho-STAT3 (Tyr705)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell seeding: Seed the PTCL cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Golidocitinib treatment:
-
Prepare serial dilutions of Golidocitinib in complete culture medium.
-
Add the diluted Golidocitinib or vehicle control to the cells and incubate for a predetermined time (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell fixation and permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending in fixation buffer and incubating for 10-15 minutes at room temperature.
-
Permeabilize the cells by resuspending in ice-cold methanol and incubating for at least 30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells with PBS and resuspend in blocking buffer for 15 minutes.
-
Incubate the cells with the anti-phospho-STAT3 primary antibody for 1 hour at room temperature.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 30-60 minutes at room temperature, protected from light.
-
-
Data acquisition: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-STAT3 signal.
-
Data analysis:
-
Normalize the MFI values to the positive (vehicle control) and negative (unstained cells) controls.
-
Plot the percentage of inhibition of STAT3 phosphorylation against the logarithm of the Golidocitinib concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of Golidocitinib in the JAK/STAT signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for cell-based pSTAT3 IC50 determination of Golidocitinib.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound addition or reagent steps- Edge effects in the microplate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consider using reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Poor or no dose-response curve (flat curve) | - Golidocitinib concentration range is too high or too low- Inactive compound- The chosen cell line or assay is not sensitive to JAK1 inhibition- Incorrect assay setup (e.g., wrong ATP concentration in biochemical assay) | - Perform a wider range of dilutions in a pilot experiment.- Verify the integrity and activity of the Golidocitinib stock solution.- Confirm that the signaling pathway in your cell model is JAK1-dependent. Consider using a positive control inhibitor.- For biochemical assays, ensure the ATP concentration is appropriate (ideally at or near the Km for JAK1). |
| IC50 value is significantly higher than expected in cell-based assay | - High intracellular ATP concentration- Low cell permeability of Golidocitinib- Presence of drug efflux pumps in the cell line- Short incubation time | - This is often expected. Report both biochemical and cellular IC50 values and acknowledge the likely reasons for the difference.[4]- Increase the incubation time to allow for sufficient cellular uptake.- Consider using cell lines with known low expression of efflux pumps or using an efflux pump inhibitor as a control. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or growth phase- Differences in reagent preparation or lot-to-lot variability- Fluctuation in incubation times or temperatures | - Use cells within a consistent and narrow range of passage numbers and ensure they are in the logarithmic growth phase for all experiments.- Prepare fresh reagents and validate new lots of critical components like enzymes or antibodies.- Strictly adhere to the established protocol for all experimental parameters. |
| Low signal-to-background ratio in the assay | - Insufficient enzyme activity (biochemical assay)- Low levels of target phosphorylation (cell-based assay)- Suboptimal antibody concentrations | - Optimize the enzyme concentration to ensure the reaction is in the linear range.- Ensure the cell line has sufficient basal pSTAT3 levels or stimulate the pathway if necessary.- Titrate primary and secondary antibodies to determine the optimal concentrations for staining. |
References
- 1. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manage.ercongressi.it [manage.ercongressi.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Equation: Absolute IC50 [graphpad.com]
- 9. youtube.com [youtube.com]
- 10. graphpad.com [graphpad.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: AZD4205 Dose-Response Curve Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with AZD4205 dose-response curve generation. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as golidocitinib, is a potent and selective ATP-competitive inhibitor of Janus kinase 1 (JAK1).[1][2][3] Its mechanism of action involves binding to the ATP-binding site of JAK1, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] The JAK/STAT signaling pathway is crucial for cytokine and growth factor signaling, and its dysregulation is implicated in various diseases.[6][7]
Q2: What are the typical IC50 values for this compound?
A2: The inhibitory potency of this compound is summarized in the table below. Note that the IC50 in cellular assays is typically higher than in biochemical assays due to the high intracellular concentration of ATP.[8]
Q3: Why is my cellular IC50 value for this compound higher than the reported biochemical IC50?
A3: This is an expected observation for ATP-competitive inhibitors like this compound. Biochemical kinase assays are often performed at low ATP concentrations, close to the Km of the enzyme, to enhance inhibitor potency.[8] In contrast, the intracellular environment has a much higher ATP concentration (millimolar range). This high concentration of the natural substrate (ATP) competes with this compound for binding to the JAK1 active site, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value in cell-based assays.[8]
Q4: What cell lines are suitable for an this compound dose-response experiment?
A4: Cell lines with a constitutively active JAK1/STAT3 pathway or those that can be stimulated to activate this pathway are suitable. The NCI-H1975 non-small cell lung cancer cell line has been used to assess this compound's inhibition of STAT3 phosphorylation.[3] Other cell lines, such as HeLa or NIH 3T3, can be stimulated with cytokines like interferon-alpha (IFNα) or interleukin-6 (IL-6) to induce JAK1-dependent STAT3 phosphorylation.[2][9]
Data Presentation
| Assay Type | Target | IC50 | Reference |
| Biochemical (High ATP) | JAK1 | 73 nM | [1][3][5] |
| Biochemical | JAK2 | >13,233 nM | [2][4][5] |
| Biochemical | JAK3 | >30,000 nM | [1][2][3] |
| Cellular (pSTAT3) | JAK1 | 128 - 161 nM | [3][5] |
Experimental Protocols
Protocol 1: Cellular Phospho-STAT3 (pSTAT3) Inhibition Assay by Western Blot
This protocol details the measurement of this compound-mediated inhibition of STAT3 phosphorylation at tyrosine 705 (Tyr705) in a cellular context.
1. Cell Seeding:
-
Seed a suitable cell line (e.g., NCI-H1975, or IL-6-responsive cells like HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Optimal seeding density should be determined empirically for each cell line.[10][11][12]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C and 5% CO2.[13]
3. Cytokine Stimulation (if required):
-
If using a cytokine-inducible cell line, add the appropriate cytokine (e.g., 20 ng/mL IL-6) to the wells and incubate for 15-30 minutes to induce STAT3 phosphorylation.[13]
4. Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8][10]
-
Collect the supernatant containing the protein lysate.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
6. Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.[10][13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the chemiluminescent signal using an imaging system.[10]
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-Actin).[10]
7. Data Analysis:
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the pSTAT3 signal to the total STAT3 signal and the loading control.
-
Plot the normalized pSTAT3 signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: No or Weak Dose-Response Curve
| Possible Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Perform a broad range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 0.1 nM to 100 µM) to identify the effective concentration range.[15] |
| Compound Insolubility | Check the solubility of this compound in the assay medium. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. |
| Inactive Compound | Verify the integrity and purity of the this compound stock. Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number, and in the exponential growth phase.[11] |
| Insufficient Stimulation | If using a cytokine-inducible system, optimize the cytokine concentration and stimulation time to achieve a robust pSTAT3 signal. |
| Technical Errors in Western Blot | Verify antibody performance, ensure the presence of phosphatase inhibitors in the lysis buffer, and optimize transfer and detection conditions.[3][4] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with PBS.[16] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and prepare master mixes of reagents. |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, media, cytokines) for the entire experiment. Qualify new lots before use.[16] |
Issue 3: Atypical Dose-Response Curve Shape (e.g., Steep or Bell-Shaped)
| Possible Cause | Troubleshooting Steps |
| Steep Curve (High Hill Slope) | This can sometimes indicate stoichiometric inhibition if the enzyme concentration is significantly higher than the inhibitor's Kd. It can also be an artifact of promiscuous inhibition.[17][18] |
| Shallow Curve (Low Hill Slope) | May indicate high cell-to-cell variability in target inhibition or complex biological interactions.[19] |
| Bell-Shaped (Non-monotonic) Curve | At high concentrations, off-target effects or compound-induced cytotoxicity may lead to a decrease in the measured response.[20] Consider performing a cytotoxicity assay in parallel to your dose-response experiment. |
Mandatory Visualizations
Caption: this compound inhibits the JAK1/STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. THUNDER™ High Performance Phospho-STAT3 (Y705) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HTRF STAT3 P-Y705 KIT-Revvity [weichilab.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
AZD4205 Technical Support Center: Troubleshooting Resistance in Cell Lines
Welcome to the AZD4205 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cell line models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as golidocitinib, is an orally available and selective inhibitor of Janus-associated kinase 1 (JAK1).[1] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2] This disruption of the JAK/STAT signaling pathway can lead to decreased proliferation and increased apoptosis in cancer cells that are dependent on this pathway for survival.[3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to JAK inhibitors in general can arise from several factors:
-
On-target mutations: Acquired mutations in the kinase domain of JAK1 can prevent the binding of this compound, leading to restored kinase activity despite the presence of the inhibitor. Similar mutations have been observed for other JAK inhibitors.[4][5][6]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the JAK/STAT pathway. One common mechanism is the activation of the RAS/MAPK/ERK pathway.[3]
-
Upregulation of pro-survival proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can counteract the pro-apoptotic effects of this compound.[3]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[7]
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CCK-8) to compare the IC50 of this compound in your treated cells versus the parental line. A rightward shift in the dose-response curve indicates resistance. 2. Investigate Mechanism: Proceed to the "Investigating Resistance Mechanisms" section below. |
| Suboptimal Drug Concentration | 1. Verify Drug Potency: Ensure the this compound stock solution is correctly prepared and stored to prevent degradation. 2. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Cell Culture Issues | 1. Check for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants. 2. Ensure Cell Health: Use cells in the logarithmic growth phase for experiments and monitor their morphology. |
Problem 2: Investigating the Mechanism of Acquired Resistance
| Experimental Approach | Methodology | Expected Outcome if Mechanism is Present |
| Assess JAK/STAT Pathway Reactivation | Western Blot for p-STAT3: Analyze the phosphorylation status of STAT3 (Tyr705) in the presence of this compound in both parental and resistant cells. | Persistent or increased p-STAT3 levels in resistant cells compared to a decrease in parental cells. |
| Identify On-Target Mutations | Sanger Sequencing of JAK1: Sequence the kinase domain of JAK1 in resistant cells to identify potential mutations. | Identification of point mutations in the ATP-binding pocket or other critical regions of the JAK1 kinase domain. |
| Evaluate Bypass Pathway Activation | Western Blot for p-ERK: Assess the phosphorylation status of key proteins in alternative signaling pathways, such as p-ERK1/2 for the MAPK pathway. | Increased levels of p-ERK in resistant cells, suggesting activation of this compensatory pathway. |
| Investigate Protein-Protein Interactions | Co-Immunoprecipitation (Co-IP): Perform Co-IP to study the interaction between JAK1 and STAT3 in the presence of this compound. | Altered interaction patterns in resistant cells, potentially indicating a conformational change that prevents inhibitor binding. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | 100 | 1 |
| Resistant Subclone 1 | This compound | 1500 | 15 |
| Resistant Subclone 2 | This compound | 2500 | 25 |
Table 2: Summary of Potential Resistance Mechanisms and Corresponding Assays
| Resistance Mechanism | Key Protein(s) to Analyze | Recommended Assay |
| On-Target Alterations | JAK1 | Sanger Sequencing, Western Blot (Total JAK1) |
| Bypass Signaling | p-ERK, p-AKT | Western Blot |
| Upregulation of Anti-Apoptotic Proteins | BCL-2, MCL-1 | Western Blot, qPCR |
| Drug Efflux | ABCB1 (MDR1), ABCG2 | qPCR, Flow Cytometry (efflux assay) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-STAT3 Detection
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[10][12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[10][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[11]
Protocol 3: Co-Immunoprecipitation (Co-IP) for JAK1-STAT3 Interaction
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[14]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against JAK1 or STAT3 overnight at 4°C.[14]
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.[14]
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against JAK1 and STAT3 to detect the co-immunoprecipitated protein.
Visualizations
Caption: this compound inhibits the JAK1/STAT3 signaling pathway.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports [mdpi.com]
- 4. Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.5. Western blot analysis of p-STAT3 [bio-protocol.org]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. bitesizebio.com [bitesizebio.com]
Golidocitinib Experiments: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Golidocitinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Golidocitinib and what is its primary mechanism of action?
Golidocitinib (also known as DZD4205) is an orally available, potent, and highly selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3][4] Its primary mechanism of action is to block the JAK/STAT signaling pathway, which is a critical mediator of immune response, inflammation, and cell proliferation.[1][4] By selectively inhibiting JAK1, Golidocitinib aims to modulate aberrant signaling cascades involved in the survival and proliferation of certain tumor cells, particularly those in hematological malignancies like peripheral T-cell lymphoma (PTCL).[1][5]
Q2: How selective is Golidocitinib for JAK1 compared to other JAK family members?
Golidocitinib exhibits significant selectivity for JAK1 over other JAK family kinases. This high selectivity is a key feature, designed to minimize off-target effects that can be associated with less selective, or "pan-JAK," inhibitors.[1][4] For instance, inhibition of JAK2 can be linked to hematological side effects.[6]
Q3: In which cancer types has Golidocitinib shown the most promise?
Golidocitinib has demonstrated significant anti-tumor activity in patients with relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[1][5][7][8] Clinical trials have shown promising objective response rates in this patient population.[1][7][8][9] It has also been explored in other malignancies, such as non-small cell lung cancer (NSCLC), often in combination with other therapies.[1]
Q4: What are the common adverse events observed in clinical trials with Golidocitinib?
In clinical studies, the most frequently reported treatment-related adverse events are primarily hematological. These include neutropenia (decreased neutrophil count), thrombocytopenia (decreased platelet count), and leukopenia (decreased white blood cell count).[1][7][8] These side effects have been described as generally manageable and often reversible with dose modifications.[1][8][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Golidocitinib
| Target Kinase | IC50 Value | Notes |
| JAK1 | 73 nM | Potent and selective inhibition. |
| JAK2 | >14.7 µM | Weak inhibition, demonstrating high selectivity for JAK1. |
| JAK3 | >30 µM | Little to no inhibition observed. |
| pSTAT3 (in NCI-H1975 cells) | 161 nM | Demonstrates cellular activity by inhibiting the downstream signaling of the JAK/STAT pathway. |
Data compiled from enzymatic and cell-based assays. IC50 values may vary depending on specific experimental conditions.
Table 2: Clinical Efficacy of Golidocitinib in Relapsed/Refractory PTCL (JACKPOT8 Part B Study)
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 44.3% | 33.7% - 55.3% |
| Complete Response (CR) Rate | 23.9% | - |
| Partial Response (PR) Rate | 20.5% | - |
| Median Duration of Response (DoR) | 20.7 months | 17.6 months - Not Evaluable |
| Median Progression-Free Survival (PFS) | 5.6 months | - |
| Median Overall Survival (OS) | 19.4 months | - |
Data from the pivotal phase 2 JACKPOT8 study.[9]
Experimental Protocols
Protocol 1: In Vitro Inhibition of STAT3 Phosphorylation
Objective: To assess the potency of Golidocitinib in inhibiting cytokine-induced STAT3 phosphorylation in a cancer cell line (e.g., PTCL cell line or a cell line with a constitutively active JAK/STAT pathway).
Methodology:
-
Cell Culture: Culture cells (e.g., a PTCL-derived cell line) in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
Golidocitinib Pre-treatment: Prepare a stock solution of Golidocitinib in DMSO. On the day of the experiment, pre-treat the cells with a range of Golidocitinib concentrations (or a DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce JAK1-mediated STAT3 phosphorylation.
-
Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and then add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (pSTAT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal for each treatment condition. Plot the normalized pSTAT3 levels against the Golidocitinib concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay
Objective: To evaluate the effect of Golidocitinib on the proliferation of a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Golidocitinib Treatment: Treat the cells with a serial dilution of Golidocitinib (and a vehicle control) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of viable cells against the Golidocitinib concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization
References
- 1. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. benchchem.com [benchchem.com]
- 7. Golidocitinib, a selective JAK1 tyrosine-kinase inhibitor, in patients with refractory or relapsed peripheral T-cell lymphoma (JACKPOT8 Part B): a single-arm, multinational, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Golidocitinib shows promising results in patients with refractory/relapsed peripheral T-cell lymphoma - BJH [bjh.be]
- 9. targetedonc.com [targetedonc.com]
- 10. manage.ercongressi.it [manage.ercongressi.it]
AZD4205 Technical Support Center: A Guide to Cell Line-Specific Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of AZD4205 (Golidocitinib), a selective JAK1 inhibitor. The information is tailored to address common issues encountered during in vitro experiments, with a focus on understanding and troubleshooting cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available and selective inhibitor of Janus-associated kinase 1 (JAK1).[1][2] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This disruption of the JAK/STAT signaling pathway can lead to an inhibition of cellular proliferation in tumor cells where this pathway is overactive.[1][2] The JAK/STAT pathway is a crucial mediator of cytokine activity and is frequently dysregulated in various cancers.[2]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: While initially investigated in other cancers, this compound has shown significant promise in T-cell malignancies.[2] Preclinical studies have demonstrated its anti-tumor activity in T-cell lymphoma cell lines.[2][3] Clinical trials have shown promising results in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[3][4][5] Therefore, cell lines derived from T-cell lymphomas, particularly those with activated JAK/STAT signaling, are expected to be more sensitive to this compound.
Q3: What are the typical IC50 values observed for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound is highly cell line-dependent. In enzymatic assays, this compound shows high selectivity for JAK1 with an IC50 of approximately 73 nM, while exhibiting much weaker inhibition of JAK2 (>14.7 µM) and JAK3 (>30 µM).[1] In cell-based assays, for example, in the NCI-H1975 non-small cell lung cancer cell line, this compound inhibits STAT3 phosphorylation with an IC50 of 161 nM.[1] It is crucial to determine the IC50 value empirically in your specific cell line of interest.
Troubleshooting Guide: Cell Line-Specific Responses
Issue 1: Higher than Expected IC50 Value or Apparent Resistance in a T-Cell Lymphoma Cell Line
If your T-cell lymphoma cell line shows a higher than expected IC50 value or appears resistant to this compound, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Low or Absent JAK1/STAT3 Pathway Activation: The cell line may not rely on the JAK1/STAT3 pathway for survival and proliferation.
-
Mutations in the JAK/STAT Pathway: Pre-existing mutations in JAK1, STAT3, or other pathway components might confer resistance. While activating mutations can confer sensitivity, secondary mutations can lead to resistance.
-
Compensatory Signaling Pathways: Cells may upregulate alternative survival pathways to bypass the inhibition of JAK1.
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Drug Efflux Pumps: Overexpression of multidrug resistance proteins could lead to the rapid efflux of this compound from the cells.
-
Experimental Variability: Issues with compound integrity, cell culture conditions, or assay execution can lead to inaccurate results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound resistance.
Issue 2: this compound is Potent in One of My Cell Lines but Not in Another, Both of the Same Cancer Type
This is a common observation and highlights the heterogeneity of cancer.
Potential Explanations and Investigation Strategy:
-
Differential Pathway Dependency: Even within the same cancer type, individual cell lines can have different "driver" pathways.
-
Genomic and Proteomic Differences: Subtle genetic or protein expression differences can significantly impact drug sensitivity.
Investigation Workflow:
Caption: Workflow to investigate differential this compound sensitivity.
Data Presentation
Table 1: this compound (Golidocitinib) IC50 Values in Selected Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | p-STAT3 Inhibition (ELISA) | 161 nM | [1] |
| Hut-102 | T-cell lymphoma | In vivo tumor growth inhibition | Dose-dependent | [3] |
| Various PTCL cell lines | Peripheral T-cell Lymphoma | Cell proliferation | - | [2] |
Note: This table is not exhaustive and IC50 values can vary between labs and assay conditions. It is highly recommended to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for determining the IC50 of this compound.
Materials:
-
Cancer cell line of interest
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Complete culture medium
-
96-well plates
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This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
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DMSO (for formazan solubilization in MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is for assessing the inhibition of STAT3 phosphorylation by this compound.
Materials:
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Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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ECL chemiluminescence substrate
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Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a predetermined time. Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
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Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and the loading control.
Signaling Pathway Visualization:
Caption: this compound inhibits the JAK1/STAT3 signaling pathway.
References
- 1. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: A Phase I/II Study (JACKPOT8) of DZD4205, a Selective JAK1 Inhibitor, in Refractory or Relapsed Peripheral T- Cell Lymphoma [ash.confex.com]
- 3. manage.ercongressi.it [manage.ercongressi.it]
- 4. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing the Toxicity of AZD4205 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD4205 in animal models. The information is designed to help anticipate and manage potential toxicities encountered during preclinical experiments.
Disclaimer
Detailed preclinical toxicology data for this compound is not extensively published. The guidance provided below is based on the known mechanism of action of this compound as a selective JAK1 inhibitor, its observed adverse effects in human clinical trials, and the established class-wide toxicities of selective JAK1 inhibitors in animal models. This information should be used as a guide and not as a substitute for study-specific observations and veterinary consultation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicities?
A1: this compound, also known as golidocitinib, is a potent and selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. By inhibiting JAK1, this compound disrupts these signaling cascades. While this is the basis for its therapeutic effect, it also underlies its main toxicities, which are primarily related to immunosuppression and effects on blood cell production.[1][2][3]
Q2: What are the most common toxicities observed with selective JAK1 inhibitors like this compound in animal models?
A2: Based on the class of selective JAK1 inhibitors, the most anticipated toxicities in animal models are hematological. These include:
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Neutropenia: A decrease in neutrophils, which can increase susceptibility to infections.[4][5]
-
Thrombocytopenia: A reduction in platelet count, which can lead to an increased risk of bleeding.[4][5]
-
Anemia: A decrease in red blood cells, which may manifest as lethargy or pallor.
Additionally, due to its mechanism of action, immunosuppression is a key concern, potentially leading to an increased incidence of opportunistic infections.[1]
Q3: What are the expected clinical signs of toxicity in animals treated with this compound?
A3: Researchers should be vigilant for a range of clinical signs that may indicate toxicity. These can include:
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General: Weight loss, decreased food and water consumption, lethargy, ruffled fur, and changes in posture or behavior.[1]
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Infection-related: Dermatitis, respiratory distress, hunched posture, or any other signs of illness.
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Bleeding-related (if thrombocytopenia is severe): Petechiae (small red or purple spots on the skin), bruising, or bleeding from the nose or gums.
Q4: How should I establish a safe starting dose for my animal studies?
A4: A formal dose range-finding (DRF) study is recommended. This typically involves administering a range of doses to a small number of animals and monitoring them closely for a defined period (e.g., 7-14 days). The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity (e.g., more than 10-15% body weight loss or significant adverse clinical signs).[1]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: I am observing unexpected deaths or severe illness in my this compound-treated animals. What should I do?
-
Answer:
-
Immediate Action: Euthanize moribund animals to prevent suffering and consult with the institutional animal care and use committee (IACUC) and veterinary staff.
-
Dose Verification: Immediately verify your dosing calculations, the concentration of your dosing solution, and the calibration of your administration equipment.
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Necropsy: Perform a full gross necropsy on deceased animals to identify potential target organs of toxicity. Collect tissues for histopathological analysis.
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Review Study Protocol: Re-evaluate the dose levels and the frequency of administration. It is possible the doses are too high for the specific animal strain or model.
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Consider Infection: Given the immunosuppressive nature of JAK1 inhibitors, opportunistic infections could be a contributing factor.
-
Issue 2: Significant Body Weight Loss
-
Question: The animals in my treatment group are losing a significant amount of weight. How should I proceed?
-
Answer:
-
Monitor Food and Water Intake: Quantify daily consumption to determine if the weight loss is due to reduced appetite.
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Clinical Observations: Conduct daily health assessments to look for other signs of toxicity, such as lethargy, diarrhea, or signs of infection, which could contribute to weight loss.[1]
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Supportive Care: In consultation with veterinary staff, consider providing supportive care such as supplemental hydration (e.g., subcutaneous fluids) or palatable, high-calorie food.[1]
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Dose Adjustment: If weight loss exceeds 15% or is accompanied by other severe clinical signs, consider reducing the dose or discontinuing treatment for that cohort.
-
Issue 3: Signs of Infection
-
Question: I am observing signs of infection (e.g., skin lesions, respiratory issues) in my this compound-treated animals. What is the likely cause and how should it be managed?
-
Answer:
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Isolate Affected Animals: To prevent the potential spread of infection, isolate any animals showing clinical signs.
-
Veterinary Consultation: Work with the facility veterinarian to diagnose the specific pathogen and determine an appropriate treatment plan (e.g., antibiotics).[1]
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Prophylactic Measures for Future Studies:
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Ensure the use of specific-pathogen-free (SPF) animals.
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Maintain strict aseptic techniques during all procedures.
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For certain models, prophylactic antibiotic treatment may be considered, but this should be discussed with veterinarians as it can be a confounding experimental factor.[1]
-
-
Issue 4: Abnormal Hematology Results
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Question: Blood analysis from my treated animals shows significant neutropenia and/or thrombocytopenia. What are the implications and how should I respond?
-
Answer:
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Confirmation: This is an expected on-target effect of JAK1/2 inhibition. The severity will be dose-dependent.
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Increased Monitoring: For animals with significant cytopenias, increase the frequency of clinical observations, paying close attention to signs of infection (for neutropenia) or bleeding (for thrombocytopenia).
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Dose-Response Relationship: Analyze the hematological data in the context of the different dose groups to establish a clear dose-response relationship. This will be critical for selecting appropriate doses for subsequent efficacy studies.
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Consider Reversibility: If your study design includes a recovery period, continue to monitor hematology to determine if the effects are reversible upon cessation of treatment.
-
Quantitative Data Summary
While specific preclinical toxicology values for this compound are not publicly available, the following tables provide a framework for the types of data that should be collected and analyzed during preclinical studies.
Table 1: Hematological Monitoring Parameters in Animal Models
| Parameter | Animal Model | Expected Observation with this compound | Monitoring Frequency |
| Neutrophil Count | Rodent, Canine | Dose-dependent decrease | Baseline, and at regular intervals during treatment (e.g., weekly) |
| Platelet Count | Rodent, Canine | Dose-dependent decrease | Baseline, and at regular intervals during treatment (e.g., weekly) |
| Red Blood Cell Count | Rodent, Canine | Potential for a mild to moderate decrease with chronic dosing | Baseline, and at regular intervals during chronic studies |
| Hemoglobin/Hematocrit | Rodent, Canine | Potential for a mild to moderate decrease with chronic dosing | Baseline, and at regular intervals during chronic studies |
Table 2: Clinical Chemistry and Other Monitoring Parameters
| Parameter | Animal Model | Rationale for Monitoring | Monitoring Frequency |
| Liver Enzymes (ALT, AST) | Rodent, Canine | To assess for potential off-target hepatotoxicity | Baseline and at study termination |
| Kidney Function (BUN, Creatinine) | Rodent, Canine | To assess for potential off-target renal toxicity | Baseline and at study termination |
| Body Weight | Rodent, Canine | General indicator of animal health and toxicity | Daily or several times per week |
| Clinical Observations | Rodent, Canine | To detect any adverse effects | Daily |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.
-
Group Size: 3-5 mice per group.
-
Dose Levels: Select a range of at least 3-4 doses based on in vitro potency. Include a vehicle control group.
-
Administration: Oral gavage, once daily for 7-14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Observe animals for any signs of toxicity (lethargy, ruffled fur, etc.).
-
-
Endpoint: At the end of the study, collect blood via cardiac puncture for a Complete Blood Count (CBC). Perform a gross necropsy.
-
Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not result in mortality or >15% body weight loss.
Protocol 2: Complete Blood Count (CBC) Analysis
-
Sample Collection: Collect approximately 100-200 µL of whole blood from mice (e.g., via submandibular or retro-orbital bleed) into EDTA-coated tubes.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood.
-
Parameters: Key parameters to analyze include total white blood cell count, differential counts (neutrophils, lymphocytes), red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Data Interpretation: Compare the results from treated groups to the vehicle control group. Analyze for statistically significant, dose-dependent changes in cell populations.
Visualizations
Caption: Simplified JAK1/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. golidocitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. targetedonc.com [targetedonc.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Technical Support Center: Optimizing Golidocitinib Bioavailability In Vivo
Welcome to the technical support center for Golidocitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal oral bioavailability of Golidocitinib in your in vivo experiments. While Golidocitinib inherently possesses high oral bioavailability, this guide offers troubleshooting tips and frequently asked questions (FAQs) to address potential challenges and ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of Golidocitinib in humans?
A1: Golidocitinib has demonstrated high oral bioavailability, exceeding 80%, in human studies.[1][2] Its high permeability and solubility contribute to this favorable pharmacokinetic profile.[1]
Q2: How does food impact the bioavailability of Golidocitinib?
A2: The effect of food on the bioavailability of Golidocitinib has been found to be minor.[1][2][3] Clinical studies following a single oral administration of 50 mg showed that a high-fat meal did not significantly alter its pharmacokinetics.[1][2][3]
Q3: What are the primary metabolic pathways for Golidocitinib?
A3: Golidocitinib is primarily cleared through hepatic metabolism (up to 70-80%), with a smaller portion undergoing renal excretion (approximately 20-30%). The key enzymes involved in its metabolism are Cytochrome P450 3A4/5 (CYP3A4/5) and flavin-containing monooxygenase (FMO).[1][2]
Q4: Is Golidocitinib a substrate for any efflux transporters?
A4: Yes, in vitro studies have shown that Golidocitinib is a substrate for P-glycoprotein (P-gp).[1] While its high permeability and solubility generally overcome the impact of P-gp efflux, this could be a factor in specific experimental systems or in the presence of P-gp inducers or inhibitors.[1]
Troubleshooting Guide
This guide addresses potential issues that may lead to suboptimal or variable bioavailability of Golidocitinib in your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected plasma concentrations in preclinical models. | 1. Suboptimal Formulation: Golidocitinib may not be fully solubilized in the vehicle used for animal dosing. 2. P-gp Efflux: The animal model may have high intestinal P-gp expression. 3. High First-Pass Metabolism: The preclinical species may exhibit higher CYP3A4 activity compared to humans. | 1. Optimize Formulation: - Ensure complete dissolution of Golidocitinib in the vehicle. Sonication or gentle heating may aid dissolution.[4] - Consider using a lipid-based formulation or a solution with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[4] 2. Investigate P-gp Involvement: - Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess its impact on Golidocitinib exposure. 3. Assess Metabolism: - If possible, measure metabolite concentrations in plasma. - Consider using a different animal model with a metabolic profile more similar to humans. |
| High variability in bioavailability between animals. | 1. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable dosing. 2. Food Effects: Although minor in humans, the presence of food in the stomach of animals could potentially alter absorption. 3. Genetic Polymorphisms: Variations in CYP or P-gp expression among animals. | 1. Refine Dosing Procedure: - Ensure consistent oral gavage technique and volume across all animals. 2. Standardize Feeding: - Fast animals overnight before dosing to minimize food-related variability. 3. Increase Sample Size: - A larger group of animals can help to account for inter-individual variability. |
| Unexpected drug-drug interactions affecting bioavailability. | 1. Co-administered CYP3A4 Modulators: The concomitant use of CYP3A4 inhibitors or inducers can alter Golidocitinib metabolism.[5] 2. Co-administered P-gp Modulators: Drugs that inhibit or induce P-gp can affect Golidocitinib's efflux. | 1. Review Co-administered Compounds: - Avoid co-administering strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) or inducers (e.g., rifampicin).[5] - Be cautious with compounds known to interact with P-gp. 2. Conduct a Drug-Drug Interaction Study: - If co-administration is necessary, perform a dedicated pharmacokinetic study to quantify the interaction. |
Experimental Protocols
Protocol 1: Preparation of Golidocitinib Formulation for Oral Gavage in Rodents
Objective: To prepare a clear, homogenous solution of Golidocitinib suitable for oral administration in preclinical rodent models.
Materials:
-
Golidocitinib powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the required amount of Golidocitinib powder.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
First, dissolve the Golidocitinib powder in DMSO by vortexing.
-
Gradually add the PEG300 to the solution while continuously vortexing.
-
Next, add the Tween-80 and continue to mix.
-
Finally, add the saline to reach the final volume and concentration.
-
Vortex the final solution thoroughly to ensure homogeneity. If any precipitation is observed, gentle heating or sonication can be used to aid dissolution.[4] The resulting solution should be clear.[4]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of Golidocitinib following oral administration.
Materials:
-
Golidocitinib formulation (from Protocol 1)
-
Appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Validated bioanalytical method (e.g., LC-MS/MS) for Golidocitinib quantification
Methodology:
-
Fast the animals overnight (with free access to water) prior to dosing.
-
Administer a single oral dose of the Golidocitinib formulation via oral gavage. Record the exact time of dosing.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples immediately to obtain plasma by centrifuging at approximately 2000 x g for 10 minutes at 4°C.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of Golidocitinib using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), using appropriate software.
Visualizations
Caption: Golidocitinib inhibits the JAK1/STAT signaling pathway.
Caption: Workflow for an in vivo pharmacokinetic study of Golidocitinib.
References
- 1. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
AZD4205 Technical Support Center: Preclinical Research Guide
Welcome to the AZD4205 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of this compound (also known as golidocitinib) in preclinical models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, potent, and highly selective ATP-competitive inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical mediator of cytokine activity and is often dysregulated in various cancers.[3][4] this compound specifically targets JAK1, leading to the suppression of the downstream STAT3 signaling pathway, which can inhibit cellular proliferation in tumor cells where this pathway is overactive.[5][6] Its high selectivity for JAK1 over other JAK family kinases is a key feature, designed to minimize off-target effects.[2]
Q2: What are the key preclinical applications of this compound?
A2: Preclinical studies have primarily focused on its potential in oncology. It has shown significant anti-tumor activity in xenograft models of non-small cell lung cancer (NSCLC), particularly in combination with EGFR inhibitors like osimertinib.[1][7] It has also demonstrated profound dose-dependent anti-tumor efficacy in T-lymphoma cell lines and xenograft models.[8]
Q3: What is the selectivity profile of this compound against other JAK kinases?
A3: this compound is highly selective for JAK1. In enzymatic assays, it has an IC50 of 73 nM for JAK1, while being significantly less potent against JAK2 (IC50 = 14,670 nM) and JAK3 (IC50 > 30,000 nM).[1] This selectivity is intended to reduce the risk of toxicities associated with the inhibition of other JAK kinases, such as the hematological side effects linked to JAK2 inhibition.[3]
Q4: What are the known pharmacokinetic properties of this compound in preclinical models?
A4: this compound has demonstrated favorable pharmacokinetic profiles in several preclinical species, including rats, dogs, and mice, with good oral bioavailability.[1] It has a prolonged pharmacokinetic profile and extended target coverage, leading to sustained knockdown of phospho-STAT3 (pSTAT3).[1] For detailed pharmacokinetic parameters, please refer to the data table below.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo xenograft models.
-
Possible Cause 1: Suboptimal Dosing or Formulation.
-
Recommendation: Ensure proper formulation and dosing. This compound is orally bioavailable.[1] For in vivo studies, it is crucial to prepare a stable and consistent formulation. MedchemExpress provides several formulation protocols, for example, using a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] Always prepare fresh working solutions for in vivo experiments.[9]
-
-
Possible Cause 2: Model Selection.
-
Recommendation: The choice of xenograft model is critical. While this compound has shown efficacy in NSCLC and T-cell lymphoma models, its effectiveness can be context-dependent.[1][8] Consider using patient-derived xenograft (PDX) models, which may better recapitulate the heterogeneity of human tumors.[10] However, be aware of the limitations of PDX models, such as the potential for clonal evolution and loss of the original tumor's heterogeneity over time.[11]
-
-
Possible Cause 3: Biomarker Status.
-
Recommendation: The efficacy of this compound is linked to the activation of the JAK1/STAT3 pathway. In clinical studies for peripheral T-cell lymphoma (PTCL), a higher overall response rate was observed in patients with high levels of pSTAT3.[12] It is advisable to assess the baseline pSTAT3 levels in your preclinical models to stratify responders and non-responders.
-
Issue 2: Observing unexpected toxicities in animal models.
-
Possible Cause 1: Off-Target Effects at High Doses.
-
Recommendation: While this compound is highly selective for JAK1, at high concentrations, off-target kinase inhibition is a theoretical possibility for any small molecule inhibitor.[13][14] If unexpected toxicities are observed, consider performing a dose-range-finding study to establish the maximum tolerated dose (MTD).[15] It is also important to differentiate between pharmacology-related (on-target) and unrelated (off-target) toxicities.
-
-
Possible Cause 2: On-Target Hematological Effects.
-
Recommendation: Clinical data for golidocitinib (this compound) has shown manageable hematological adverse events such as neutropenia and thrombocytopenia.[5][16][17] These are potential on-target effects of JAK1 inhibition. Monitor complete blood counts in your preclinical toxicology studies to assess for similar effects. The high selectivity of this compound against JAK2 is designed to minimize these effects compared to less selective JAK inhibitors.[3]
-
Issue 3: Development of resistance to this compound in long-term studies.
-
Possible Cause 1: General Mechanisms of Resistance to JAK Inhibitors.
-
Recommendation: While specific preclinical resistance mechanisms to this compound are not well-documented in publicly available literature, general mechanisms of resistance to JAK inhibitors have been described. These can include point mutations in the kinase domain, activation of alternative signaling pathways, and upregulation of pro-survival proteins.[18]
-
-
Possible Cause 2: Reactivation of the JAK/STAT Pathway.
-
Recommendation: In some instances of resistance to JAK inhibitors, reactivation of the JAK/STAT pathway through mechanisms like heterodimerization of JAK family members has been observed.[3][6] Consider investigating the phosphorylation status of STAT3 and other STAT proteins in your resistant models to determine if pathway reactivation is occurring.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | High ATP Enzyme Assay | 73 | [1] |
| JAK2 | High ATP Enzyme Assay | 14,670 | [1] |
| JAK3 | High ATP Enzyme Assay | > 30,000 | [1] |
| pSTAT3 Inhibition | Cell-based Assay (NCI-H1975 cells) | 161 | [9] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Reference |
| Rat | 20 | 7.5 | 6 | [1] |
| Dog | 9 | 6.9 | 9 | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (pSTAT3) Inhibition
This protocol is a general guideline for assessing the inhibition of STAT3 phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H1975) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine to activate the JAK/STAT pathway (e.g., 20 ng/mL IL-6 or Oncostatin M) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against pSTAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
Caption: A typical preclinical evaluation workflow for a kinase inhibitor like this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dizal Showcases its Strong Hematology Pipeline with New Data from Golidocitinib and Birelentinib at ASH 2025 [prnewswire.com]
- 5. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. manage.ercongressi.it [manage.ercongressi.it]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. altasciences.com [altasciences.com]
- 16. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Golidocitinib shows promising results in patients with refractory/relapsed peripheral T-cell lymphoma - BJH [bjh.be]
- 18. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AZD4205 vs. Ruxolitinib: An In Vitro Comparative Analysis of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of AZD4205 (also known as golidocitinib) and ruxolitinib, two prominent inhibitors of the Janus kinase (JAK) family. The following data, compiled from publicly available preclinical studies, offers a quantitative and methodological overview to assist researchers in making informed decisions for their discovery and development programs.
Introduction
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors, playing a pivotal role in hematopoiesis, immune regulation, and cellular proliferation.[1][2] Dysregulation of this pathway is a known driver in numerous myeloproliferative neoplasms and inflammatory diseases.[2][3] this compound is a potent and highly selective ATP-competitive inhibitor of JAK1.[4][5] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2][6] This guide focuses on their comparative in vitro performance, highlighting differences in kinase selectivity and cellular activity.
Data Presentation
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and ruxolitinib has been characterized through biochemical and cellular assays to determine their half-maximal inhibitory concentrations (IC50). These values are essential for understanding the potency and selectivity of each compound.
Table 1: Kinase Inhibition Profile (Biochemical Assay)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 73[4][5] | 13,233 - 14,670[4][5] | >30,000[4][5] | Not Available |
| Ruxolitinib | 3.3[1][6] | 2.8[1][6] | 428[1][6] | 19[1][2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from multiple sources for a comparative overview.
Table 2: Cellular Activity Profile (Human PBMCs)
| Compound | pSTAT1 IC50 (nM) | pSTAT3 IC50 (nM) | pSTAT5 IC50 (nM) |
| This compound | 50[7] | 308[7] | 90[7] |
| Ruxolitinib | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
Signaling Pathway and Mechanism of Action
Both this compound and ruxolitinib are ATP-competitive inhibitors that target the kinase domain of JAK enzymes, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This action blocks the downstream signaling cascade responsible for gene expression involved in cell proliferation and inflammation. The key difference lies in their selectivity: this compound is highly selective for JAK1, while ruxolitinib potently inhibits both JAK1 and JAK2.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro studies. Below are generalized protocols for key assays used to characterize JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.
Objective: To quantify the IC50 value of a test compound (e.g., this compound or ruxolitinib) against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., -EQEDEPEGDYFEWLE).[6]
-
Adenosine triphosphate (ATP).
-
Test compound (this compound or ruxolitinib) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8]
-
Detection reagents for a homogenous time-resolved fluorescence (HTRF) or filter-binding assay.
Procedure:
-
Prepare a reaction mixture containing the specific JAK enzyme, peptide substrate, and ATP in the assay buffer.[6]
-
Add serially diluted test compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[6]
-
Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., HTRF reader).
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cellular STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.
Objective: To determine the IC50 value of a test compound for the inhibition of cytokine-induced STAT phosphorylation in a relevant cell type (e.g., human peripheral blood mononuclear cells - PBMCs).
Materials:
-
Freshly isolated human PBMCs.[7]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytokine stimulant (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-α for pSTAT1).
-
Test compound (this compound or ruxolitinib) serially diluted in DMSO.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Pre-treat PBMCs with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.[8]
-
Fix, lyse, and permeabilize the cells according to standard protocols.
-
Stain the cells with fluorochrome-conjugated anti-phospho-STAT antibodies.
-
Acquire data using a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation for each concentration of the test compound relative to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro comparison of JAK inhibitors like this compound and ruxolitinib.
Conclusion
The in vitro data demonstrates that this compound is a highly selective JAK1 inhibitor, with significantly less activity against other JAK family members.[4][5] In contrast, ruxolitinib is a potent dual inhibitor of JAK1 and JAK2.[2][6] This difference in selectivity is a critical factor for researchers to consider when selecting an inhibitor for their specific experimental needs, as it may translate to different downstream biological effects and off-target profiles. The choice between a highly selective JAK1 inhibitor like this compound and a dual JAK1/2 inhibitor like ruxolitinib will depend on the specific hypothesis being tested and the relative contributions of JAK1 and JAK2 signaling in the biological system under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Golidocitinib (this compound) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Golidocitinib vs. Tofacitinib: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of golidocitinib, a next-generation selective Janus kinase 1 (JAK1) inhibitor, and tofacitinib, a first-generation pan-JAK inhibitor. Understanding the nuanced differences in their inhibitory activities is critical for researchers in the fields of immunology, oncology, and drug development to inform preclinical studies and guide the design of future therapeutics. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant signaling pathways.
Executive Summary
Golidocitinib is a highly selective inhibitor of JAK1, demonstrating significantly greater potency for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2).[1][2][3] In contrast, tofacitinib is a pan-JAK inhibitor with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2.[4][5][6] This difference in selectivity is a key differentiating feature, with the targeted approach of golidocitinib offering the potential for a more favorable safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms. Both molecules exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[2][5]
Data Presentation: In Vitro Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of golidocitinib and tofacitinib against the four members of the JAK kinase family. These values were determined through in vitro enzymatic assays and represent the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
| Kinase Target | Golidocitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 73[1] | 1.7 - 3.7[4] |
| JAK2 | >14,700[1] | 1.8 - 4.1[4] |
| JAK3 | >30,000[1] | 0.75 - 1.6[4] |
| TYK2 | Not Reported | 16 - 34[4] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is compiled from publicly available sources for comparative purposes.
Signaling Pathway and Mechanism of Action
Both golidocitinib and tofacitinib are ATP-competitive inhibitors that target the kinase domain of JAK enzymes.[3] By binding to the ATP-binding site, they prevent the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK-STAT signaling pathway modulates the transcription of genes involved in inflammation, immunity, and cell proliferation.
Caption: The JAK-STAT signaling cascade and points of inhibition.
Experimental Protocols
The determination of kinase selectivity and potency is crucial for the characterization of inhibitors like golidocitinib and tofacitinib. Below are detailed methodologies for the key in vitro experiments used to generate the comparative data.
In Vitro Enzymatic Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified JAK kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The kinase reaction is first performed, and then the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of golidocitinib and tofacitinib in DMSO.
-
Reconstitute and dilute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in the appropriate kinase buffer.
-
Prepare a solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration is typically kept at or near the Michaelis constant (Km) for each kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within specific cell populations.
Objective: To determine the cellular potency (IC50) of a test compound in inhibiting a specific JAK-mediated signaling pathway.
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the inhibitor and then stimulated with a specific cytokine to induce STAT phosphorylation. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and phosphorylated STAT proteins. The level of STAT phosphorylation in different immune cell subsets is then quantified using flow cytometry.
Methodology:
-
Cell Preparation:
-
Collect whole blood or isolate PBMCs from healthy donors.
-
-
Inhibitor Treatment and Cytokine Stimulation:
-
Pre-incubate the cells with serial dilutions of golidocitinib or tofacitinib for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 to assess JAK1/2 signaling, IL-4 for JAK1/3, or GM-CSF for JAK2/2) for a short period (e.g., 15-30 minutes) at 37°C. Include unstimulated and vehicle-treated controls.
-
-
Cell Staining:
-
Fix the cells immediately after stimulation to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., pSTAT3, pSTAT5).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the specific immune cell populations based on their surface marker expression.
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in each cell population.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The in vitro selectivity profiles of golidocitinib and tofacitinib highlight a key distinction between these two JAK inhibitors. Golidocitinib's high selectivity for JAK1 suggests a more targeted therapeutic approach, potentially minimizing off-target effects associated with the inhibition of other JAK family members. Tofacitinib, as a pan-JAK inhibitor, has a broader inhibitory profile. The choice between a selective and a pan-JAK inhibitor will depend on the specific therapeutic indication and the desired balance between efficacy and safety. The experimental methodologies detailed in this guide provide a framework for the continued evaluation and comparison of novel kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 3. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. ard.bmj.com [ard.bmj.com]
Preclinical Profile of AZD4205 Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data available for AZD4205 (golidocitinib) in combination with other anti-cancer agents. This compound is a highly selective inhibitor of Janus Kinase 1 (JAK1), a critical mediator in the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various malignancies and can contribute to resistance to targeted therapies. This document summarizes key preclinical findings, offering a comparative analysis of this compound combination strategies to inform further research and development.
This compound in Combination with Osimertinib in Non-Small Cell Lung Cancer (NSCLC)
A significant body of preclinical research has focused on combining this compound with the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. This combination aims to overcome adaptive resistance to EGFR inhibition, where the JAK/STAT pathway is a key escape mechanism.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in combination with osimertinib in various NSCLC xenograft models.
Table 1: Efficacy of this compound and Osimertinib Combination in the H1975 NSCLC Xenograft Model (L858R/T790M EGFR mutations)
| Treatment Group | Dose | Treatment Duration | Initial Tumor Volume | Outcome |
| Vehicle | - | 18 days | 189 mm³ | - |
| Osimertinib | 2.5 mg/kg QD, PO | 18 days | 189 mm³ | 92% Tumor Growth Inhibition (TGI) |
| Osimertinib + this compound | 2.5 mg/kg QD, PO + 12.5 mg/kg BID, PO | 18 days | 189 mm³ | 30% Tumor Regression |
| Osimertinib + this compound | 2.5 mg/kg QD, PO + 50 mg/kg BID, PO | 18 days | 189 mm³ | 69% Tumor Regression |
| [1] |
Table 2: Efficacy of this compound and Osimertinib Combination in the PC-9 NSCLC Xenograft Model (del19 EGFR mutation)
| Treatment Group | Dose | Treatment Duration | Initial Tumor Volume | Outcome |
| Vehicle | - | 22 days | 234 mm³ | 3.7-fold increase in tumor volume |
| Osimertinib | 1 mg/kg QD, PO | 22 days | 234 mm³ | 41% Tumor Regression |
| Osimertinib + this compound | 1 mg/kg QD, PO + 50 mg/kg BID, PO | 22 days | 234 mm³ | 74% Tumor Regression |
| [1] |
Table 3: Efficacy of this compound and Osimertinib Combination in the HCC827 NSCLC Xenograft Model (del19 EGFR mutation)
| Treatment Group | Dose | Treatment Duration | Outcome |
| Osimertinib | 25 mg/kg QD, PO | 11 days | 100% Complete Response |
| Osimertinib + this compound | 25 mg/kg QD, PO + 50 mg/kg BID, PO | 11 days, followed by observation | Delayed tumor regrowth by ~7 days after stopping treatment |
| [1] |
Table 4: Efficacy of this compound and Osimertinib Combination in the LG1049 Patient-Derived Xenograft (PDX) Model (del19/T790M EGFR mutations)
| Treatment Group | Dose | Treatment Duration | Initial Tumor Volume | Outcome |
| Osimertinib | 25 mg/kg QD, PO | 28 days | 189 mm³ | 39% Tumor Regression |
| Osimertinib + this compound | 25 mg/kg QD, PO + 25 mg/kg (4 days on/3 days off), PO | 28 days | 189 mm³ | 56% Tumor Regression |
| [1] |
Table 5: Pharmacodynamic Effect of this compound on pSTAT3 in the H1975 Xenograft Model
| Dose | Time Point | pSTAT3 (Y705) Knockdown |
| 12.5 mg/kg BID, PO | 2 hours (Peak plasma concentration) | 72% |
| 12.5 mg/kg BID, PO | 8 hours | 42% |
| 50 mg/kg BID, PO | 2 hours (Peak plasma concentration) | 91% |
| 50 mg/kg BID, PO | 8 hours | 86% |
| [1] |
Experimental Protocols
In Vivo Xenograft Studies
-
Animal Models: Female BALB/c nude mice were used for the cell line-derived xenograft models (H1975, PC-9, HCC827), and non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice were used for the patient-derived xenograft (PDX) model (LG1049).
-
Tumor Implantation: Human NSCLC cells (H1975, PC-9, or HCC827) were subcutaneously injected into the flank of the mice. For the PDX model, tumor fragments from a patient with NSCLC were implanted subcutaneously.
-
Treatment: Treatment was initiated when tumors reached a specified volume (e.g., ~189 mm³ or ~234 mm³). This compound and osimertinib were administered orally (PO) as specified in the tables above. The vehicle control group received the corresponding vehicle solution.
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Tumor regression was noted when the tumor volume decreased below the initial volume at the start of treatment.
-
Pharmacodynamic Assessment: For pSTAT3 analysis, tumors were harvested at specified time points after the final dose. The levels of phosphorylated STAT3 (Y705) were quantified using methods such as immunohistochemistry (IHC) or Meso Scale Discovery (MSD) assays and compared to vehicle-treated controls.[1]
Signaling Pathway and Experimental Workflow
Caption: EGFR and JAK/STAT signaling pathways in NSCLC and points of inhibition by osimertinib and this compound.
Caption: General experimental workflow for preclinical xenograft studies of this compound combination therapy.
Other Preclinical Combination Strategies for this compound
While the most detailed preclinical data for this compound combination therapy is with osimertinib, preliminary investigations into other combinations have been reported.
Combination with Anti-PD-1 Immunotherapy
Preclinical studies have suggested a synergistic potential for combining golidocitinib (this compound) with a PD-1 antibody in NSCLC models.[2] The rationale for this combination is based on the observation that dysregulated JAK/STAT signaling can contribute to resistance to immune checkpoint inhibitors.[2] By inhibiting JAK1, this compound may modulate the tumor microenvironment to be more responsive to immunotherapy. However, detailed quantitative preclinical data and specific experimental protocols from these studies are not yet widely published. A phase 1b clinical study was initiated to explore this combination in NSCLC patients who have developed resistance to anti-PD-1 therapies.[2]
Combination with Chidamide in Peripheral T-cell Lymphoma (PTCL)
A translational study has explored the combination of golidocitinib with the histone deacetylase (HDAC) inhibitor, chidamide, for the treatment of PTCL. Preclinical models demonstrated a synergistic effect, with the combination showing dose-dependent cytotoxicity. The proposed dual mechanism involves the inhibition of JAK/STAT3-driven tumor proliferation by golidocitinib and the reprogramming of the immunosuppressive microenvironment by chidamide.
Comparison and Future Directions
The preclinical data strongly support the combination of this compound with osimertinib as a strategy to overcome adaptive resistance in EGFR-mutated NSCLC. The robust tumor regression and clear pharmacodynamic effect on pSTAT3 provide a solid rationale for the clinical development of this combination.
The exploration of this compound with immunotherapy and other targeted agents like HDAC inhibitors is still in earlier stages, but the initial findings are promising. For researchers and drug developers, these preliminary results highlight the potential of this compound as a versatile combination partner in various oncology settings.
Future preclinical studies should focus on:
-
Elucidating the detailed mechanisms of synergy between this compound and other agents, particularly immunotherapy.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies.
-
Optimizing dosing schedules to maximize efficacy and minimize potential toxicities.
This guide provides a snapshot of the current preclinical landscape for this compound combination therapy. As more data becomes available, a clearer picture will emerge of how this selective JAK1 inhibitor can be best utilized to improve outcomes for cancer patients.
References
A Head-to-Head Comparison of Golidocitinib and Other Selective JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes plays a critical role in signal transduction for numerous cytokines and growth factors, making them a key target in the treatment of various malignancies and autoimmune diseases.[1][2] Golidocitinib (DZD4205) is a novel, potent, and highly selective JAK1 inhibitor that has recently received approval in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[1] This guide provides a head-to-head comparison of Golidocitinib with other prominent selective JAK1 inhibitors: upadacitinib, abrocitinib, and filgotinib, focusing on their performance, supported by experimental data.
The JAK-STAT Signaling Pathway
The binding of cytokines to their receptors on the cell surface activates associated JAKs.[3][4] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[3][4] These phosphorylated STATs form dimers, translocate to the cell nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[3][4] Selective JAK1 inhibitors, such as Golidocitinib, block this pathway by competing with ATP for the binding site on the JAK1 enzyme, thereby preventing the phosphorylation of STAT proteins.[1][2]
Comparative Kinase Selectivity
The selectivity of JAK inhibitors is a critical determinant of their efficacy and safety profile. Off-target inhibition of other JAK isoforms can lead to undesirable side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Golidocitinib and other selective JAK1 inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity |
| Golidocitinib | 73 | >14,700 | >30,000 | - | >200-fold | >400-fold |
| Upadacitinib | 43 | 120 | 2,300 | 4,700 | ~2.8-fold | ~53.5-fold |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | ~27.7-fold | >344.8-fold |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8-fold | 81-fold |
Data compiled from multiple sources. Note that assay conditions can influence absolute IC50 values.
Experimental Protocols
In Vitro Kinase Activity Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 of a JAK inhibitor using a luminescence-based assay that measures ADP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Substrate peptide (e.g., IRS-1tide for JAK1)
-
ATP
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the substrate solution to each well of the 384-well plate.
-
Add 5 µL of the serially diluted test compound or vehicle control to the appropriate wells.
-
Add 5 µL of the ATP solution to all wells.
-
Initiate the reaction by adding 5 µL of the diluted JAK enzyme solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (Representative Protocol)
This protocol outlines a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood.
Objective: To assess the functional potency of a JAK inhibitor in a cellular context.
Materials:
-
Fresh human whole blood
-
Cytokine stimulant (e.g., IL-6 for pSTAT3, IL-7 for pSTAT5)
-
Test compound (serially diluted)
-
Lyse/Fix solution (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., anti-pSTAT3-Alexa Fluor® 647)
-
Wash buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Compound Incubation:
-
Aliquot 100 µL of whole blood into microtiter tubes.
-
Add the test compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine stimulant to each tube and incubate for 15 minutes at 37°C.
-
-
Fixation and Lysis:
-
Add 10 volumes of pre-warmed Lyse/Fix solution to each tube to stop the reaction and lyse red blood cells.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge the tubes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with wash buffer.
-
Resuspend the cells in the staining buffer containing the anti-cell surface marker and anti-pSTAT antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells and resuspend them in wash buffer.
-
Acquire data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Clinical Performance of Golidocitinib
Golidocitinib has demonstrated significant efficacy and a manageable safety profile in patients with relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).
Table 2: Efficacy and Safety of Golidocitinib in r/r PTCL (JACKPOT8 Part B Study)
| Endpoint | Result |
| Objective Response Rate (ORR) | 44.3% |
| Complete Response (CR) Rate | 23.9% |
| Median Duration of Response (mDoR) | 20.7 months |
| Most Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Neutropenia, leukopenia, lymphopenia, thrombocytopenia |
Clinical Performance of Other Selective JAK1 Inhibitors
Upadacitinib, abrocitinib, and filgotinib have been extensively studied and approved for various autoimmune and inflammatory diseases.
Table 3: Efficacy of Upadacitinib in Rheumatoid Arthritis (SELECT-COMPARE Study)
| Endpoint (Week 12) | Upadacitinib (15 mg QD) + MTX | Placebo + MTX |
| ACR20 Response | 71% | 36% |
| ACR50 Response | 45% | 15% |
| ACR70 Response | 25% | 5% |
| DAS28-CRP <2.6 (Clinical Remission) | 29% | 6% |
Table 4: Efficacy of Abrocitinib in Atopic Dermatitis (JADE MONO-1 Study)
| Endpoint (Week 12) | Abrocitinib (200 mg QD) | Abrocitinib (100 mg QD) | Placebo |
| IGA 0/1 (Clear/Almost Clear) | 43.8% | 23.7% | 7.9% |
| EASI-75 Response | 62.7% | 39.7% | 11.8% |
| Pruritus NRS ≥4-point Improvement | 56.6% | 37.7% | 10.4% |
Table 5: Efficacy of Filgotinib in Rheumatoid Arthritis (FINCH 1 Study)
| Endpoint (Week 12) | Filgotinib (200 mg QD) + MTX | Adalimumab + MTX | Placebo + MTX |
| ACR20 Response | 76.6% | 77.7% | 57.5% |
| ACR50 Response | 50.7% | 52.6% | 31.1% |
| ACR70 Response | 29.8% | 31.1% | 14.8% |
| DAS28-CRP <2.6 (Clinical Remission) | 35.6% | 32.0% | 14.6% |
Experimental Workflow Visualization
The development and evaluation of a new drug like a JAK1 inhibitor typically follows a structured workflow from preclinical research to clinical trials.
Conclusion
Golidocitinib emerges as a highly selective JAK1 inhibitor with a distinct clinical profile in hematological malignancies, particularly r/r PTCL.[1] Its high selectivity for JAK1 over other JAK isoforms may contribute to its favorable safety profile.[1] In contrast, upadacitinib, abrocitinib, and filgotinib have demonstrated robust efficacy in various autoimmune and inflammatory conditions.[5][6][7] While direct head-to-head clinical trials are lacking, the preclinical data suggest that Golidocitinib's selectivity profile is a key differentiator. The choice of a JAK1 inhibitor will likely depend on the specific indication, the required balance between efficacy and safety, and the patient's individual characteristics. Further research and clinical trials are warranted to fully elucidate the comparative benefits of these agents in different therapeutic areas.
References
- 1. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 3. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 4. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Osimertinib Resistance: A Synergistic Approach with AZD4205
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of combining AZD4205, a selective JAK1 inhibitor, with the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, in non-small cell lung cancer (NSCLC).
Osimertinib has revolutionized the treatment of EGFR-mutant NSCLC, demonstrating significant efficacy. However, the development of acquired resistance remains a major clinical challenge. One of the key mechanisms of resistance involves the activation of bypass signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The selective JAK1 inhibitor, this compound (also known as golidocitinib), is being investigated as a promising agent to counteract this resistance mechanism when used in combination with osimertinib.
Mechanism of Synergy: Targeting the JAK/STAT Resistance Pathway
Osimertinib effectively inhibits the mutant EGFR protein, blocking downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for tumor cell proliferation and survival. However, in resistant tumors, the activation of the JAK/STAT pathway can bypass the EGFR blockade and reactivate these pro-survival signals. This compound, by selectively inhibiting JAK1, prevents the phosphorylation and activation of STAT3. This dual blockade of both the primary oncogenic driver (EGFR) and a key resistance pathway (JAK/STAT) leads to a synergistic anti-tumor effect.
Preclinical Evidence of Synergy
Preclinical studies have demonstrated the enhanced anti-tumor activity of the this compound and osimertinib combination in osimertinib-resistant NSCLC models.
In Vitro Activity
While specific Combination Index (CI) values for the this compound and osimertinib combination are not yet publicly available, the principle of synergy is supported by the mechanism of action. The IC50 values for this compound highlight its potent and selective inhibition of the JAK1 kinase.
| Compound | Target | IC50 (nM) |
| This compound (Golidocitinib) | JAK1 | 73 |
| JAK2 | >14,700 | |
| JAK3 | >30,000 | |
| pSTAT3 (in NCI-H1975 cells) | 161 |
Table 1: In vitro inhibitory activity of this compound. Data sourced from publicly available preclinical data.[1]
In Vivo Efficacy in Xenograft Models
Studies using NCI-H1975 (EGFR L858R/T790M) human NSCLC cell line-derived xenografts in mice have shown that the combination of this compound and osimertinib leads to a more profound and sustained tumor growth inhibition compared to either agent alone. This enhanced in vivo efficacy is correlated with a more sustained knockdown of phosphorylated STAT3 (pSTAT3) in the tumor tissue.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Osimertinib | - | - |
| This compound | 12.5 mg/kg BID | Increasing antitumor effects with dose |
| 25 mg/kg BID | ||
| 50 mg/kg BID | ||
| Osimertinib + this compound | - | Enhanced antitumor activity compared to osimertinib alone |
Table 2: Summary of in vivo efficacy of this compound and osimertinib combination in an NCI-H1975 xenograft model. Specific TGI percentages are not yet published, but qualitative enhancement is reported.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of osimertinib, this compound, and the combination of both drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) for the drug combination using appropriate software (e.g., CompuSyn). A CI value of <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat NSCLC cells with osimertinib, this compound, or the combination for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-STAT3, total STAT3, p-AKT, total AKT, p-ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject osimertinib-resistant NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD-scid gamma mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts.
-
Drug Administration: Administer osimertinib (e.g., orally, daily), this compound (e.g., orally, twice daily), the combination, or a vehicle control.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint and Analysis: Continue treatment for a predefined period or until tumors in the control group reach a maximum allowed size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pSTAT3).
Conclusion and Future Directions
The combination of this compound with osimertinib represents a rational and promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical data, although still emerging, strongly support the synergistic potential of this combination by co-targeting the primary oncogenic driver and a key resistance pathway. Further clinical investigation, such as the ongoing Phase I/II JACKPOT1 study (NCT03450330), is crucial to determine the safety, tolerability, and clinical efficacy of this combination in patients. The insights gained from these studies will be instrumental in developing more durable and effective treatment regimens for this patient population.
References
A Comparative Analysis of AZD4205 (Golidocitinib) and Other Targeted Inhibitors in Peripheral T-cell Lymphoma (PTCL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD4205 (golidocitinib), a selective JAK1 inhibitor, with other targeted therapies in the treatment of relapsed or refractory Peripheral T-cell Lymphoma (PTCL). The information is supported by clinical trial data and focuses on efficacy, safety, and mechanism of action to inform research and drug development efforts.
Introduction to PTCL and the Role of JAK-STAT Signaling
Peripheral T-cell lymphoma (PTCL) is a group of aggressive and uncommon non-Hodgkin lymphomas with a generally poor prognosis.[1] Standard therapies have shown limited efficacy, with objective response rates (ORRs) often below 30%, highlighting a significant unmet clinical need.[1] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial intracellular signaling cascade that regulates immune responses, cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including PTCL, making it a key therapeutic target.[1][2]
This compound (Golidocitinib): A Selective JAK1 Inhibitor
This compound, also known as golidocitinib, is an orally available, potent, and highly selective second-generation inhibitor of JAK1.[1][3][4] Its mechanism of action involves blocking the JAK1 enzyme, which is a primary driver of STAT3 phosphorylation and signaling.[4][5] This inhibition disrupts the downstream signaling cascade that contributes to tumor cell proliferation, survival, and immune evasion.[4] Preclinical studies have demonstrated its anti-tumor activity in lymphoma cell lines and in vivo xenograft models.[1][6]
Comparative Efficacy of Targeted Inhibitors in PTCL
The following table summarizes the clinical trial data for this compound and other targeted inhibitors investigated for the treatment of relapsed/refractory PTCL.
| Drug (Class) | Trial Name (Identifier) | Number of Patients (PTCL) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (mDoR) | Median Progression-Free Survival (mPFS) |
| This compound (Golidocitinib) (JAK1 Inhibitor) | JACKPOT8 (NCT04105010) | 88 | 44.3%[7][8] | 23.9%[7][8] | 20.7 months[8] | 5.6 months[8] |
| Ruxolitinib (JAK1/2 Inhibitor) | Phase 2 (NCT02974647) | 45 | CBR of 53% (JAK/STAT mutated), 45% (pSTAT3+), 13% (biomarker-negative) | Not Reported | Not Reported | Not Reported |
| Duvelisib (PI3K-δ,γ Inhibitor) | PRIMO (NCT03372057) | 78 (interim analysis) | 50%[9] | 32.1%[9] | 233 days[9] | Not Reported |
| Tenalisib (PI3K-δ,γ Inhibitor) | Phase 1/1b (NCT02567656) | 28 | 47%[10] | 3 CRs (10.7%)[10] | 6.53 months[10] | Not Reported |
| Cerdulatinib (JAK1/2/3, SYK Inhibitor) | Phase 2a | 61 | 35%[11] | Not Reported | Not Reported | Not Reported |
*CBR: Clinical Benefit Rate (Complete Response + Partial Response + Stable Disease lasting at least 6 months)
Safety and Tolerability Profile
A comparison of the most common grade ≥3 treatment-related adverse events (TRAEs) is crucial for understanding the tolerability of these agents.
| Drug | Most Common Grade ≥3 Treatment-Related Adverse Events |
| This compound (Golidocitinib) | Thrombocytopenia (23.4%), Neutropenia (17.0%), Pneumonia (12.8%)[12] |
| Ruxolitinib | Data not specified in the provided search results. |
| Duvelisib | Data not specified in the provided search results. |
| Tenalisib | Elevated ALT/AST (21%), Rash (5%), Hypophosphatemia (3%)[10] |
| Cerdulatinib | Data not specified in the provided search results. |
It is noted that for this compound, the majority of adverse events were reported to be manageable and reversible.[1][6]
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound. Cytokine binding to its receptor leads to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription involved in cell proliferation and survival. This compound selectively inhibits JAK1, thereby blocking this cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.
Clinical Trial Workflow for PTCL
The diagram below outlines a typical workflow for a Phase 1/2 clinical trial investigating a novel agent for relapsed/refractory PTCL, such as the JACKPOT8 study for this compound.
Caption: A generalized workflow for a Phase 1/2 clinical trial in PTCL.
Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive and proprietary. However, based on the provided information, the general methodologies are outlined below.
JACKPOT8 Phase 1/2 Study of this compound (NCT04105010)
-
Study Design: An open-label, single-arm, multinational Phase 1/2 study.[1][13]
-
Patient Population: Patients with relapsed or refractory PTCL who have failed or are intolerant to standard systemic therapies.[13]
-
Primary Objectives:
-
Secondary Objectives: To assess pharmacokinetics and further evaluate anti-tumor efficacy.[1]
-
Assessments:
Biomarker-Driven Study of Ruxolitinib (NCT02974647)
-
Study Design: A multicenter, phase 2 biomarker-stratified trial.[14]
-
Patient Population: Patients with relapsed/refractory PTCL or mycosis fungoides were enrolled into one of three cohorts based on biomarker status:
-
Treatment: Ruxolitinib 20 mg orally twice daily.[14]
-
Primary Endpoint: Clinical Benefit Rate (CBR), defined as the combination of complete response, partial response, and stable disease lasting at least 6 months.[14]
Conclusion
This compound (golidocitinib) has demonstrated promising anti-tumor activity and a manageable safety profile in patients with relapsed/refractory PTCL.[1] Its high selectivity for JAK1 may offer a more targeted approach to inhibiting the JAK/STAT pathway compared to broader JAK inhibitors. The comparative data suggests that targeted inhibitors, including both JAK and PI3K inhibitors, are valuable therapeutic options in this challenging disease. Further investigation, including randomized controlled trials, will be essential to definitively establish the comparative efficacy and safety of these agents and to identify patient populations most likely to benefit from each specific therapy. The use of biomarker-driven trial designs, as seen with ruxolitinib, may also be crucial in optimizing patient selection for these targeted agents.
References
- 1. DZD4205, an oral JAK inhibitor for the treatment of R/R PTCL: JACKPOT8 phase I trial results [lymphomahub.com]
- 2. Current and upcoming treatment approaches to common subtypes of PTCL (PTCL, NOS; ALCL; and TFHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manage.ercongressi.it [manage.ercongressi.it]
- 7. onclive.com [onclive.com]
- 8. Assessing An Oral Janus Kinase Inhibitor, this compound as Monotherapy in Patients Who Have PTCL (JACKPOT8) [clin.larvol.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ashpublications.org [ashpublications.org]
- 11. mdpi.com [mdpi.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Validating AZD4205 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of AZD4205, a selective Janus kinase 1 (JAK1) inhibitor. We will explore the experimental data supporting this compound's mechanism of action and compare its performance with alternative approaches, offering researchers the necessary information to design and interpret robust in vivo pharmacodynamic studies.
This compound: A Selective JAK1 Inhibitor
This compound, also known as golidocitinib, is a potent and selective ATP-competitive inhibitor of JAK1.[1][2] The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cellular processes, and its dysregulation is implicated in various cancers and inflammatory diseases.[1] this compound's primary mechanism of action is the inhibition of JAK1, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Y705) is a key downstream biomarker of JAK1 activity.[1]
In Vivo Target Engagement of this compound
Validating that a drug engages its intended target in a living organism is a critical step in preclinical drug development. For this compound, this involves demonstrating a dose-dependent reduction in pSTAT3 levels in tumor tissue following administration. Preclinical studies in non-small cell lung cancer (NSCLC) xenograft models have demonstrated the in vivo target engagement of this compound.
A key study in the H1975 NSCLC xenograft model showed that oral administration of this compound resulted in a significant and dose-dependent knockdown of pSTAT3 (Y705). Specifically, doses of 12.5 mg/kg and 50 mg/kg administered twice daily (BID) led to a 72% and 91% reduction in pSTAT3 at 2 hours post-dose, respectively. The inhibitory effect was sustained, with a 42% and 86% reduction observed at 8 hours post-dose for the respective doses. This demonstrates a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and confirms the potent in vivo target engagement of this compound.
Comparison of In Vivo Target Engagement Validation Methods
The validation of JAK1 target engagement in vivo primarily relies on the quantification of pSTAT3 levels in tissue samples. Two common and robust methods for this are Western Blotting and Immunohistochemistry (IHC).
| Method | Description | Advantages | Disadvantages |
| Western Blotting | A quantitative technique to detect specific proteins in a tissue homogenate. It involves separating proteins by size, transferring them to a membrane, and probing with antibodies specific to total STAT3 and pSTAT3. | Highly quantitative, allowing for precise measurement of changes in protein phosphorylation. | Requires tissue homogenization, losing spatial information about protein localization within the tumor. |
| Immunohistochemistry (IHC) | A semi-quantitative method that uses antibodies to visualize the localization of specific proteins within a tissue section. It provides spatial information on pSTAT3 distribution within the tumor microenvironment. | Provides valuable spatial context, showing which cells within the tumor are responding to the drug. | Generally less quantitative than Western Blotting. Scoring can be subjective. |
As a point of comparison, ruxolitinib, a JAK1/JAK2 inhibitor, has also been shown to inhibit pSTAT3 in vivo in various tumor models. Studies have demonstrated its ability to reduce pSTAT3 levels in a dose-dependent manner, similar to this compound. However, this compound's high selectivity for JAK1 may offer a different therapeutic window and safety profile compared to less selective JAK inhibitors.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for pSTAT3 Quantification
1. Tumor Tissue Lysate Preparation:
-
Excise tumors from xenograft models at specified time points after this compound or vehicle treatment.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate and determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
4. Quantification:
-
Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the pSTAT3 signal.
-
Quantify the band intensities using densitometry software. The ratio of pSTAT3 to total STAT3 or the loading control is calculated to determine the extent of target inhibition.
Immunohistochemistry (IHC) for pSTAT3 Localization
1. Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin overnight.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tissue blocks and mount on glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval to unmask the antigenic sites. This is typically done by boiling the slides in a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0).
4. Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody specific for pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
5. Imaging and Analysis:
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and capture images.
-
Semi-quantitative analysis can be performed by scoring the intensity and percentage of positive staining cells.
Visualizing the Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway, the experimental workflow for in vivo target engagement validation, and a comparison of the validation methods.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo target engagement validation of this compound.
Caption: Comparison of Western Blotting and Immunohistochemistry for pSTAT3 analysis.
References
Navigating the Maze of Kinase Inhibitor Resistance: A Comparative Guide to Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among kinase inhibitors is paramount for designing effective next-generation therapies and optimizing patient treatment strategies. This guide provides an objective comparison of the performance of various kinase inhibitors in the face of resistance, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of many cancers. However, the initial success of these targeted therapies is often curtailed by the emergence of drug resistance. When a tumor becomes resistant to one TKI, a critical question arises: will it be sensitive to another? This phenomenon, known as cross-resistance, is a major clinical challenge. This guide delves into the mechanisms of cross-resistance, presents comparative data for key kinase inhibitors, and outlines the experimental protocols used to generate this knowledge.
Mechanisms of Cross-Resistance: A Complex Interplay
Resistance to kinase inhibitors can be broadly categorized into two main types: on-target and off-target resistance.
-
On-target resistance arises from genetic alterations in the kinase gene itself.[1] These mutations can prevent the inhibitor from binding effectively to its target. A classic example is the "gatekeeper" mutation, which occurs in a critical residue within the ATP-binding pocket of the kinase.[1] For instance, the T315I mutation in the BCR-ABL kinase confers resistance to imatinib in Chronic Myeloid Leukemia (CML).[1][2] Similarly, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common cause of resistance to first-generation EGFR inhibitors in Non-Small Cell Lung Cancer (NSCLC).[3] Compound mutations, where multiple resistance mutations accumulate in the same kinase domain, can lead to broad cross-resistance against several generations of inhibitors.[1][4]
-
Off-target resistance involves mechanisms that are independent of the primary drug target. These can include the activation of alternative signaling pathways that bypass the inhibited kinase, changes in drug metabolism, or increased drug efflux from the cancer cells.[1][5] For example, some tumor cells can develop resistance by increasing the sequestration of TKIs within lysosomes, effectively reducing the intracellular concentration of the drug available to bind to its target.[6] The activation of parallel receptor tyrosine kinases or downstream signaling molecules can also sustain cell proliferation and survival despite the inhibition of the primary target.[5][7]
Comparative Analysis of Cross-Resistance Profiles
The following tables summarize quantitative data on the cross-resistance profiles of commonly used kinase inhibitors in CML and NSCLC. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity or cell growth. Higher IC50 values indicate greater resistance.
Table 1: Cross-Resistance in Chronic Myeloid Leukemia (CML) - BCR-ABL Inhibitors
| BCR-ABL Mutation | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-Type | 25-100 | 20-50 | 1-5 | 0.4 |
| P-loop Mutations | ||||
| G250E | >5000 | 150 | 12 | 4 |
| Y253H | >5000 | 250 | 15 | 6 |
| E255K/V | >5000 | 500-1000 | 80-150 | 16-33 |
| Gatekeeper Mutation | ||||
| T315I | >10000 | >3000 | >500 | 4 |
| Contact-site Mutations | ||||
| F317L | 1500 | 75 | 10 | 2 |
| C-lobe Mutations | ||||
| M351T | 2500 | 100 | 3 | 2 |
Data compiled from multiple sources.[4][7][8][9][10] IC50 values can vary between different experimental systems.
Table 2: Cross-Resistance in Non-Small Cell Lung Cancer (NSCLC) - EGFR Inhibitors
| EGFR Mutation | Gefitinib/Erlotinib | Afatinib | Osimertinib |
| Activating Mutations | |||
| ex19del | Sensitive | Sensitive | Sensitive |
| L858R | Sensitive | Sensitive | Sensitive |
| Resistance Mutations | |||
| T790M | Resistant | Resistant | Sensitive |
| C797S (with T790M) | Resistant | Resistant | Resistant |
| MET Amplification | Resistant | Resistant | Partially Sensitive |
This table provides a qualitative summary of sensitivity and resistance.[3][11][12] Quantitative IC50 values can be found in the cited literature.
Experimental Protocols for Cross-Resistance Studies
The data presented above is generated through a series of well-established experimental protocols. Below are detailed methodologies for key experiments used in cross-resistance studies.
Generation of Drug-Resistant Cell Lines
-
Objective: To create cell line models that mimic clinical drug resistance.
-
Protocol:
-
Culture a cancer cell line known to be sensitive to a specific kinase inhibitor.
-
Continuously expose the cells to the kinase inhibitor, starting at a low concentration (e.g., below the IC50 value).
-
Gradually increase the concentration of the inhibitor over a period of several months.[6][13]
-
Select for and expand the population of cells that are able to proliferate in the presence of high concentrations of the drug.
-
Characterize the resistant cell line by sequencing the target kinase gene to identify potential on-target mutations and by performing functional assays to investigate off-target mechanisms.[14]
-
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Objective: To quantify the sensitivity of cancer cells to different kinase inhibitors and determine IC50 values.
-
Protocol:
-
Seed cancer cells (both parental sensitive and resistant lines) into 96-well plates at a predetermined density.[13][15]
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the kinase inhibitors being tested. Include a vehicle-only control.
-
Incubate the cells for a specified period (typically 72-96 hours).[13][15]
-
Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[13]
-
After a further incubation period, solubilize the formazan crystals that have formed in living cells.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot the data to determine the IC50 value.[13]
-
Western Blotting
-
Objective: To assess the phosphorylation status of the target kinase and downstream signaling proteins, providing insight into the inhibitor's effectiveness.
-
Protocol:
-
Treat sensitive and resistant cells with the kinase inhibitors at various concentrations for a defined period.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and key downstream signaling molecules (e.g., phospho-ERK, phospho-AKT).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.[6][15]
-
Visualizing the Landscape of Resistance
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in kinase inhibitor cross-resistance.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for cross-resistance studies.
Caption: Logical relationships in TKI resistance.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. pnas.org [pnas.org]
- 10. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors [jove.com]
- 15. benchchem.com [benchchem.com]
Golidocitinib Demonstrates Efficacy in Heavily Pre-Treated T-Cell Lymphoma, Offering a Potential Strategy for Ruxolitinib Resistance
For Immediate Release
Researchers and drug development professionals are closely monitoring the clinical progress of golidocitinib, a highly selective Janus kinase 1 (JAK1) inhibitor, which has shown significant anti-tumor activity in patients with relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). While direct clinical data on its efficacy in patients with confirmed ruxolitinib resistance is still emerging, its unique mechanism of action and strong performance in a broadly treatment-resistant patient population suggest it may offer a viable therapeutic option where other JAK inhibitors have failed.
Golidocitinib's distinct pharmacological profile, targeting only JAK1, differentiates it from the dual JAK1/JAK2 inhibitor ruxolitinib. This selectivity may be crucial in overcoming certain mechanisms of resistance to ruxolitinib, which can involve reactivation of the JAK/STAT pathway through various mechanisms. Preclinical studies have indicated that golidocitinib can lead to a more sustained suppression of JAK1/STAT3 signaling compared to ruxolitinib, which may translate to improved anti-tumor activity.[1]
The JAK/STAT Signaling Pathway and the Role of Golidocitinib
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[2] Dysregulation of this pathway is a known driver in many hematological malignancies, including PTCL. Golidocitinib exerts its therapeutic effect by selectively inhibiting JAK1, a key component of this pathway.
Clinical Efficacy of Golidocitinib in Relapsed/Refractory PTCL
The multinational Phase II JACKPOT8 study has provided robust clinical data on the efficacy of golidocitinib in a heavily pre-treated r/r PTCL patient population. The study demonstrated a significant overall response rate (ORR) and a notable number of patients achieving a complete response (CR).
| Efficacy Endpoint | JACKPOT8 Part B (n=88) | Reference |
| Objective Response Rate (ORR) | 44.3% | [3][4][5] |
| Complete Response (CR) Rate | 23.9% | [4][5] |
| Partial Response (PR) Rate | 20.5% | [4][5] |
| Median Duration of Response (DoR) | 20.7 months | [5] |
| Median Progression-Free Survival (PFS) | 5.6 months | [5] |
| Median Overall Survival (OS) | 19.4 months | [5] |
These results are particularly noteworthy given that the patients had received a median of two prior lines of therapy, with all patients having been treated with chemotherapy.[6] Tumor responses were observed across various PTCL subtypes, including angioimmunoblastic T-cell lymphoma (AITL) and PTCL-not otherwise specified (PTCL-NOS).[6]
Comparison with Other Treatment Options
While a direct comparison in a ruxolitinib-resistant population is not yet available, the results from the JACKPOT8 study position golidocitinib as a promising agent in the landscape of r/r PTCL treatments. Historically, second-line therapies for r/r PTCL have shown limited efficacy.
| Treatment | Patient Population | ORR | CR Rate | Reference |
| Golidocitinib | r/r PTCL | 44.3% | 23.9% | [4][5] |
| Belinostat | r/r PTCL | 25.8% | 10.8% | N/A |
| Romidepsin | r/r PTCL | 25% | 15% | N/A |
| Pralatrexate | r/r PTCL | 29% | 11% | N/A |
Experimental Protocols
Generation of Ruxolitinib-Resistant Cell Lines
Understanding the efficacy of novel agents in resistant models requires the development of stable resistant cell lines. The following protocol outlines a common method for inducing ruxolitinib resistance in vitro.
Methodology:
-
Determine Baseline Sensitivity: The half-maximal inhibitory concentration (IC50) of ruxolitinib is first determined for the parental, sensitive cell line using a cell viability assay (e.g., MTS or CellTiter-Glo) after 72 hours of treatment with serially diluted ruxolitinib.[7]
-
Induce Resistance: The parental cells are then cultured continuously in a medium containing ruxolitinib at its IC50 concentration. The medium is replaced every 2-3 days.[7]
-
Dose Escalation: Once the cells adapt and resume steady proliferation, the concentration of ruxolitinib is incrementally increased. This process of dose escalation is repeated over several months.
-
Characterization of Resistant Cells: The resulting cell line is considered resistant when it can proliferate in a significantly higher concentration of ruxolitinib (e.g., >1 µM). The resistance is confirmed by determining the new, higher IC50 value and can be further characterized by molecular analyses such as Western blotting for key signaling proteins (e.g., p-STAT5) and sequencing of the JAK2 gene to identify potential mutations.[3]
Conclusion
Golidocitinib has demonstrated compelling and durable anti-tumor activity in patients with relapsed or refractory PTCL.[8] Its high selectivity for JAK1 presents a strong rationale for its potential efficacy in overcoming resistance to less selective JAK inhibitors like ruxolitinib. While direct comparative data in ruxolitinib-resistant models is needed to confirm this hypothesis, the robust clinical performance of golidocitinib in a heavily pre-treated patient population offers a promising new therapeutic avenue for this challenging disease. Further investigation into the efficacy of golidocitinib specifically in patients who have progressed on ruxolitinib is warranted.
References
- 1. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. onclive.com [onclive.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for AZD4205
For Immediate Implementation by Laboratory Personnel
The responsible disposal of AZD4205, an investigational selective JAK1 inhibitor, is critical to ensuring personnel safety and environmental protection. As a compound utilized in cancer research, this compound should be handled as a cytotoxic agent, necessitating stringent disposal protocols. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with general laboratory safety and hazardous waste regulations.
I. Immediate Safety and Handling Precautions
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in general trash or flushed down the drain.[1][2][3] Adherence to your institution's specific chemical hygiene plan and hazardous waste disposal procedures is mandatory.[3]
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required when handling this compound in any form (solid, liquid solution, or contaminated materials). This includes, but is not limited to:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety glasses or goggles
-
A face shield if there is a splash risk
II. Waste Segregation and Containment
Proper segregation of cytotoxic waste is paramount to prevent cross-contamination and ensure correct disposal pathways.[4]
| Waste Category | Description | Container Type |
| Solid Waste | Unused or expired solid this compound powder, contaminated gloves, gowns, bench paper, pipette tips, and other disposable labware. | Labeled, leak-proof, puncture-resistant container, often color-coded (e.g., yellow or purple) for cytotoxic waste.[5][6][7] |
| Liquid Waste | Solutions containing this compound, including unused experimental solutions, cell culture media, and solvent rinses from cleaning contaminated glassware. | Labeled, leak-proof, shatter-resistant container (plastic is often preferred) with a secure screw-top cap.[8] Ensure chemical compatibility. |
| Sharps Waste | Needles, syringes, glass vials, and any other sharp items contaminated with this compound. | Puncture-proof sharps container clearly labeled as "Cytotoxic Sharps Waste."[4][6] |
| Grossly Contaminated Items | Items heavily saturated with this compound, such as materials from a spill cleanup. | Handled as bulk hazardous chemical waste and placed in a designated, robust, leak-proof container.[4] |
III. Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
-
Preparation: Before beginning any work with this compound, ensure you are wearing the correct PPE and have the appropriately labeled waste containers readily accessible in your work area.
-
Segregation: At the moment of generation, place each piece of waste directly into the correct container (solid, liquid, or sharps). Do not mix waste types.[9]
-
Containment: Keep all waste containers securely closed except when adding waste.[2][8] Once a container is approximately three-quarters full, it should be securely sealed to prevent spills.[5]
-
Storage: Store sealed waste containers in a designated and labeled Satellite Accumulation Area within the laboratory. This area should be away from general traffic and provide secondary containment to catch any potential leaks.
-
Pickup and Disposal: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[8] Ensure all waste is properly documented as required. The ultimate disposal of cytotoxic waste is typically through high-temperature incineration.[10]
IV. Spill Decontamination
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Alert Personnel: Immediately alert others in the area.
-
Containment: If safe to do so, contain the spill using absorbent pads.
-
Decontamination: Clean the area using a detergent solution followed by 70% isopropyl alcohol.[5] All cleaning materials (wipes, pads, contaminated PPE) must be disposed of as this compound solid waste.[5]
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
V. Signaling Pathway Context: JAK/STAT
This compound is a selective inhibitor of Janus Kinase 1 (JAK1). Understanding its mechanism of action underscores its biological potency and the need for careful handling. The JAK/STAT pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers.
Caption: Inhibition of the JAK1/STAT3 signaling pathway by this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of research materials.
References
- 1. vumc.org [vumc.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Safe Chemical Waste Disposal [fishersci.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Safeguarding Researchers: A Comprehensive Guide to Handling AZD4205
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling AZD4205, a potent and selective Janus kinase 1 (JAK1) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
This compound, also known as Golidocitinib, is a research compound with potential biological activity.[1][2] As with any potent, small molecule inhibitor, it is critical to handle this compound with appropriate precautions to minimize exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures for handling and disposal, and emergency protocols.
Essential Safety and Handling Protocols
1. Personal Protective Equipment (PPE):
Given the potent nature of this compound and the absence of comprehensive public safety data, all handling procedures must be conducted with the assumption that the compound is hazardous. The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated and every two hours during continuous work.
-
Eye Protection: Chemical splash goggles or a face shield must be worn.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat with elastic cuffs is required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
2. Engineering Controls:
-
Ventilation: All weighing and preparation of this compound stock solutions must be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
3. Operational Procedures:
-
Weighing: To prevent aerosolization, carefully weigh the solid compound on a disposable weigh paper or in a tared container within a chemical fume hood.
-
Solution Preparation: Prepare solutions in a chemical fume hood. When dissolving the compound, add the solvent slowly to the solid to avoid splashing. For research purposes, this compound can be dissolved in DMSO.[1]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office. A spill kit containing appropriate PPE, absorbent materials, and waste containers should be readily available in the laboratory.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh papers, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste in accordance with local and federal regulations.
Quantitative Data Summary
Due to the research nature of this compound, specific occupational exposure limits have not been established. The following table summarizes key physicochemical and in vitro data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₉O₂ | [1] |
| Molecular Weight | 489.57 g/mol | [1] |
| CAS Number | 2091134-68-6 | [1] |
| Form | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | |
| IC₅₀ for JAK1 | 73 nM | [2] |
| IC₅₀ for JAK2 | >14.7 µM | |
| IC₅₀ for JAK3 | >30 µM |
This compound Mechanism of Action: JAK1/STAT Signaling Pathway
This compound is a selective inhibitor of Janus kinase 1 (JAK1).[2] The JAK/STAT signaling pathway is a critical pathway in cytokine signaling. The diagram below illustrates the canonical JAK1/STAT signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the JAK1/STAT signaling pathway.
Experimental Protocols
While specific experimental protocols will vary depending on the research question, the following general protocol for preparing a stock solution of this compound is provided as a reference. All steps must be performed in a certified chemical fume hood.
Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound = 489.57 g/mol )
-
Carefully weigh the calculated amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
